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  • Product: 2-Amino-1-morpholin-4-ylguanidine
  • CAS: 186404-40-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of 2-Amino-1-morpholin-4-ylguanidine

This guide provides a comprehensive exploration of the potential in vitro mechanisms of action of the novel compound, 2-Amino-1-morpholin-4-ylguanidine. Leveraging established knowledge of its core structural motifs—the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the potential in vitro mechanisms of action of the novel compound, 2-Amino-1-morpholin-4-ylguanidine. Leveraging established knowledge of its core structural motifs—the morpholine ring and the aminoguanidine group—we will delineate a rational, multi-pronged experimental strategy to elucidate its cellular and molecular targets. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: Deconstructing 2-Amino-1-morpholin-4-ylguanidine

The compound 2-Amino-1-morpholin-4-ylguanidine integrates two pharmacologically significant moieties: the morpholine heterocycle and the aminoguanidine functional group. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of drug candidates targeting a range of enzymes, including kinases.[1][2][3][4][5][6] The aminoguanidine group has been associated with a variety of biological activities, including the inhibition of nitric oxide synthase (NOS) and semicarbazide-sensitive amine oxidase (SSAO), as well as anticancer properties.[7][8][9][10][11][12][13][14][15][16]

The confluence of these two groups in a single molecule suggests several plausible, and potentially overlapping, mechanisms of action. This guide will, therefore, outline a systematic in vitro approach to investigate these possibilities, focusing on anticancer and signal transduction pathways.

Hypothesized Mechanisms of Action

Based on the extensive literature on morpholine and aminoguanidine derivatives, we can postulate several primary in vitro mechanisms of action for 2-Amino-1-morpholin-4-ylguanidine:

  • Antiproliferative Activity via Cell Cycle Arrest and Apoptosis: Many aminoguanidine and morpholine-containing compounds exhibit cytotoxic effects against cancer cell lines.[7][9][17] This is often mediated by the induction of cell cycle arrest and apoptosis.

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The morpholine ring is a key component of numerous inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical regulators of cell growth and proliferation.[2][3][5][6]

  • Modulation of the STAT6 Signaling Pathway: Derivatives containing a morpholinylphenylamino group have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key regulator of the T-helper 2 (Th2) cell immune response.[18][19][20][21][22]

  • Inhibition of the Na+/H+ Exchanger (NHE-1): Guanidine derivatives have been shown to inhibit the Na+/H+ exchanger-1, an important regulator of intracellular pH and cell volume.[23][24][25][26]

  • Interaction with Sigma Receptors: The guanidine moiety is a known pharmacophore for sigma receptors, which are implicated in a variety of cellular functions and are potential targets for cancer therapy.[27][28]

Experimental Workflows for In Vitro Characterization

To systematically investigate the hypothesized mechanisms of action, a series of in vitro assays are proposed. For each assay, the underlying scientific rationale and a detailed, step-by-step protocol are provided.

Assessment of Antiproliferative Activity

A foundational step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][29][30][31][32]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture HepG2 (human liver carcinoma) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Harvest and seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[30]

  • Compound Treatment:

    • Prepare a stock solution of 2-Amino-1-morpholin-4-ylguanidine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the equivalent concentration of DMSO).[30]

    • Incubate the plate for 48 hours.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[30]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results as a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[30]

Workflow for Antiproliferative Activity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep1 Culture HepG2 Cells prep2 Seed in 96-well Plate prep1->prep2 treat1 Prepare Serial Dilutions prep2->treat1 treat2 Add Compound to Cells treat1->treat2 treat3 Incubate for 48h treat2->treat3 assay1 Add MTT Reagent treat3->assay1 assay2 Incubate for 4h assay1->assay2 assay3 Solubilize Formazan assay2->assay3 analysis1 Measure Absorbance (570nm) assay3->analysis1 analysis2 Calculate % Viability analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Workflow for MTT Cell Viability Assay.

Elucidation of Effects on Cell Cycle Progression

To determine if the observed cytotoxicity is due to interference with the cell cycle, flow cytometry with propidium iodide (PI) staining is the gold standard.[33][34][35][36] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment:

    • Seed HepG2 cells in 6-well plates and treat with 2-Amino-1-morpholin-4-ylguanidine at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.[34]

  • PI Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.[33]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Data: Cell Cycle Distribution in HepG2 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65 ± 4.225 ± 3.110 ± 1.5
IC5078 ± 5.115 ± 2.57 ± 1.1
2x IC5085 ± 6.38 ± 1.97 ± 1.3
Investigation of PI3K/Akt/mTOR Pathway Inhibition

Given the prevalence of the morpholine moiety in PI3K/mTOR inhibitors, it is crucial to investigate the effect of 2-Amino-1-morpholin-4-ylguanidine on this pathway. A Western blot analysis of key phosphorylated proteins in this cascade can provide direct evidence of inhibition.

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway

  • Cell Lysis:

    • Treat HepG2 cells with the compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-mTOR (Ser2448), and their total protein counterparts. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway: PI3K/Akt/mTOR

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibits translation when unphosphorylated

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Summary and Future Directions

This guide has outlined a comprehensive in vitro strategy to investigate the mechanism of action of 2-Amino-1-morpholin-4-ylguanidine. By systematically evaluating its effects on cell viability, cell cycle progression, and key signaling pathways, a clear picture of its cellular activity can be established. The proposed experimental workflows, from the initial MTT assay to more targeted Western blot analyses, provide a logical and scientifically rigorous approach to characterizing this novel compound.

Positive results in these initial assays would warrant further investigation into the other hypothesized mechanisms, such as NHE-1 inhibition and sigma receptor binding, as well as more advanced studies including kinase profiling and in vivo efficacy models. The multifaceted nature of the 2-Amino-1-morpholin-4-ylguanidine structure suggests the potential for a complex and interesting mechanism of action, making it a promising candidate for further drug development.

References

  • MTT assay - Bio-protocol. Available at: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available at: [Link]

  • Measurement of HepG2 cellular viability with the MTT assay following 24... - ResearchGate. Available at: [Link]

  • Pharmacological profile of morpholine and its derivatives Several... - ResearchGate. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed. Available at: [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Aminoguanidine – Knowledge and References - Taylor & Francis. Available at: [Link]

  • (PDF) Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: Implications for advanced glycation and diabetic complications - ResearchGate. Available at: [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry - Auctores | Journals. Available at: [Link]

  • In Vitro Evaluation for STAT6 Degraders, Using Kymera's Patented Molecule as an Example. Available at: [Link]

  • In vitro effects of the phospho-STAT6 inhibitor (AS1517499), in glioma... - ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives - PMC - NIH. Available at: [Link]

  • Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti–PD-1 in Metastatic Non–Small Cell Lung Cancer - AACR Journals. Available at: [Link]

  • STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease - PMC. Available at: [Link]

  • Targeted disruption of Stat6 DNA binding activity by an oligonucleotide decoy blocks IL-4–driven TH2 cell response | Blood - ASH Publications. Available at: [Link]

  • A novel bakuchiol aminoguanidine derivative induces apoptosis in human triple-negative breast cancer cells - PMC. Available at: [Link]

  • Aminoguanidine inhibits mitogen-activated protein kinase and improves cardiac performance and cardiovascular remodeling in failing hearts of salt-sensitive hypertensive rats - PubMed. Available at: [Link]

  • In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC. Available at: [Link]

  • Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Chalcone Derivatives Containing Aminoguanidine Units | Bentham Science Publishers. Available at: [Link]

  • SGLT2 inhibitors and the cardiac Na+/H+ exchanger-1: the plot thickens - PMC. Available at: [Link]

  • Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation | ACS Omega - ACS Publications. Available at: [Link]

  • In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC - PubMed Central. Available at: [Link]

  • Protease XIV abolishes NHE inhibition by empagliflozin in cardiac cells - Frontiers. Available at: [Link]

  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Available at: [Link]

  • Aminoguanidine partially prevents the reduction in liver pyruvate kinase activity in diabetic rats - PMC. Available at: [Link]

  • Inhibitory Potential of Carnosine and Aminoguanidine Towards Glycation and Fibrillation of Albumin: In-vitro and Simulation Studies - PubMed. Available at: [Link]

  • Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett's Esophageal Cell Line - MDPI. Available at: [Link]

  • (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. Available at: [Link]

  • EP0944603B1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives - Google Patents.
  • Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed. Available at: [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available at: [Link]

  • Natural α-amino acid based synthesis of morpholin-2-ones, prospective monomers for new-generation polymeric lipofectants - R Discovery. Available at: [Link]

Sources

Exploratory

Pharmacological Profiling and Target Interactions of 2-Amino-1-morpholin-4-ylguanidine: A Multimodal Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, certain structural motifs emerge as "privileged scaffolds"—molecular frameworks capable of interacting with diverse biological targets depending on their peripheral functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, certain structural motifs emerge as "privileged scaffolds"—molecular frameworks capable of interacting with diverse biological targets depending on their peripheral functionalization. 2-Amino-1-morpholin-4-ylguanidine (CAS 186404-40-0) represents one such highly versatile core. By fusing an amphiphilic, hydrogen-bond-accepting morpholine ring with a highly basic, bidentate hydrogen-bond-donating aminoguanidine moiety, this compound serves as the foundational pharmacophore for three distinct therapeutic domains: Endocrinology (K-ATP channel blockade), Oncology (PI3K/mTOR kinase inhibition), and Infectious Disease (Viral polymerase interference).

This technical whitepaper deconstructs the mechanistic biology of the morpholinoguanidine scaffold, providing actionable insights into target interactions, quantitative binding data, and self-validating experimental workflows for preclinical evaluation.

Structural Rationale of the Morpholinoguanidine Scaffold

The biological promiscuity and high ligand efficiency of 2-Amino-1-morpholin-4-ylguanidine stem from its dual-domain architecture:

  • The Morpholine Ring: Acts as a flexible, oxygen-containing heterocycle. In kinase active sites, the morpholine oxygen frequently serves as a critical hydrogen-bond acceptor for backbone amides in the hinge region[1]. Furthermore, it imparts favorable aqueous solubility and metabolic stability.

  • The Aminoguanidine Moiety: At physiological pH, the guanidine group is protonated, carrying a delocalized positive charge. This allows for the formation of robust bidentate hydrogen bonds and electrostatic salt bridges with negatively charged residues (e.g., Aspartate or Glutamate) in target protein affinity pockets[2].

Target Interaction 1: ATP-Sensitive Potassium (K-ATP) Channel Modulation

Morpholinoguanidine derivatives, most notably BTS-67582 , are potent, orally active insulinotropic agents[3]. Unlike classic sulfonylureas (e.g., glibenclamide) which bind to the SUR1 subunit of the K-ATP channel, morpholinoguanidines interact with a distinct binding site to induce channel closure[4].

Mechanism of Action

The blockade of the K-ATP channel in pancreatic β -cells prevents the efflux of K+ ions, leading to membrane depolarization. This voltage shift triggers the opening of Voltage-Dependent Calcium Channels (VDCCs). The subsequent influx of intracellular Ca2+ acts as the primary catalyst for the exocytosis of insulin-containing vesicles[5].

KATP_Pathway A Morpholinoguanidine Scaffold B K-ATP Channel (SUR1/Kir6.2 Blockade) A->B Binds distinct site C Membrane Depolarization B->C Closes channel D VDCC Opening (Ca2+ Influx) C->D Voltage shift E Insulin Exocytosis D->E Trigger

Fig 1. Mechanism of morpholinoguanidine-induced insulin exocytosis via K-ATP channel blockade.

Target Interaction 2: PI3K/mTOR Dual Kinase Inhibition

In oncology, the hyperactivation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a hallmark of tumor survival[1]. Derivatives incorporating the morpholinoguanidine/morpholino-triazine scaffold (e.g., PKI-587 analogs) act as potent, ATP-competitive dual inhibitors[1].

Structural Binding Logic

Molecular docking and 3D-QSAR models reveal that the morpholine oxygen forms a crucial hydrogen bond with the backbone nitrogen of Val851 in the PI3K α hinge region[1]. Simultaneously, the nitrogen-rich guanidine/triazine core extends into the affinity pocket, establishing bidentate hydrogen bonds with Asp810 or Glu849 , anchoring the inhibitor deep within the catalytic cleft[1].

PI3K_Binding Core 2-Amino-1-morpholin-4-ylguanidine Derivatives Morpholine Morpholine Oxygen (H-bond Acceptor) Core->Morpholine Guanidine Guanidine Moiety (Bidentate H-bond Donor) Core->Guanidine Val851 Val851 (PI3Kα Hinge) Morpholine->Val851 H-Bond Asp810 Asp810 / Glu849 (Affinity Pocket) Guanidine->Asp810 Bidentate H-Bond Inhibition Dual PI3K/mTOR Inhibition Val851->Inhibition Asp810->Inhibition

Fig 2. Structural binding logic of the morpholinoguanidine scaffold in the PI3K/mTOR ATP-binding pocket.

Target Interaction 3: Viral Polymerase Interference

Beyond metabolic and oncological targets, the morpholinoguanidine scaffold exhibits profound antiviral properties. Compounds like Moroxydine (N-(diaminomethylidene)morpholine-4-carboximidamide) are utilized to inhibit both DNA and RNA viruses[6].

Mechanism of Action

The highly basic nature of the aminoguanidine moiety allows it to intercalate or bind to the active site of viral RNA-dependent RNA polymerase (RdRp)[7]. By disrupting the synthesis of viral RNA and down-regulating the expression of viral guanylyl transferase, the scaffold effectively halts viral replication and prevents virus-induced host cell apoptosis[6].

Quantitative Data Summary

The following table synthesizes the binding affinities and efficacy metrics of the morpholinoguanidine scaffold across its primary biological targets, providing a comparative baseline for lead optimization.

Compound / Scaffold PrototypePrimary TargetBiological DomainKey Interaction MechanismExperimental IC50 / EC50 Range
BTS-67582 (Morpholinoguanidine)K-ATP Channel (SUR1/Kir6.2)EndocrinologyNon-sulfonylurea site blockade~18.4 mg/kg (in vivo ED50)
PKI-587 Analog (Morpholino-triazine)PI3K α / mTOROncologyHinge region H-bonding (Val851)0.4 nM – 5.0 nM (in vitro IC50)
Moroxydine (Morpholinoguanidine)Viral RdRpInfectious DiseaseRNA synthesis inhibition~6.3 μ g/mL (in vitro EC50)

Self-Validating Experimental Protocols

To ensure rigorous, E-E-A-T compliant preclinical validation of morpholinoguanidine derivatives, the following protocols have been engineered with built-in causality and orthogonal controls.

Protocol 1: Automated Patch-Clamp Electrophysiology for K-ATP Blockade

Objective: Quantify the direct channel-blocking efficacy of morpholinoguanidine derivatives. Causality & Self-Validation: By utilizing the whole-cell configuration and clamping intracellular ATP at a sub-maximal concentration (0.1 mM), we isolate the direct pharmacological blockade of the channel from secondary metabolic effects (which would otherwise alter endogenous ATP/ADP ratios). This creates a self-validating system where any reduction in outward K+ current is strictly attributable to the ligand-receptor interaction.

Step-by-Step Methodology:

  • Cell Preparation: Culture BRIN-BD11 pancreatic β -cells to 70% confluence. Harvest and resuspend in extracellular recording solution (135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Whole-Cell Configuration: Establish a giga-ohm seal using a borosilicate glass pipette (resistance 3-5 M Ω ) filled with intracellular solution (140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 0.1 mM ATP , pH 7.2). Rupture the membrane to achieve whole-cell access.

  • Baseline Recording: Voltage-clamp the cell at -70 mV and apply depolarizing steps to +40 mV to record baseline outward K-ATP currents.

  • Compound Perfusion: Perfuse the morpholinoguanidine derivative (0.1 μ M to 100 μ M) into the extracellular bath.

  • Quantification: Measure the percentage reduction in steady-state K+ current relative to baseline. Use diazoxide (a K-ATP opener) as an orthogonal control to reverse the blockade and validate target specificity.

PatchClamp Step1 1. Cell Prep (BRIN-BD11 Cells) Step2 2. Whole-Cell Configuration Step1->Step2 Step3 3. Intracellular ATP Clamping (0.1 mM) Step2->Step3 Step4 4. Compound Perfusion Step3->Step4 Step5 5. K+ Current Quantification Step4->Step5

Fig 3. Self-validating whole-cell patch-clamp workflow for isolating direct K-ATP channel blockade.

Protocol 2: TR-FRET Kinase Assay for PI3K/mTOR Inhibition

Objective: Determine the IC50 of morpholinoguanidine derivatives against PI3K α . Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays. The delayed emission reading eliminates short-lived background auto-fluorescence common in nitrogen-rich heterocyclic compounds like aminoguanidines. This ensures the calculated IC50 reflects true competitive inhibition at the ATP-binding site rather than optical interference.

Step-by-Step Methodology:

  • Reagent Assembly: Combine recombinant PI3K α enzyme, PIP2 lipid substrate, and ATP (at its Km​ value) in a 384-well microplate.

  • Inhibitor Incubation: Add the morpholinoguanidine compound in a 10-point dose-response series (0.1 nM to 10 μ M). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the TR-FRET detection mixture containing a Europium-labeled anti-PIP3 antibody and an APC-labeled PIP3 tracer.

  • Signal Detection: Excite the plate at 340 nm. Wait for a 100 μ s delay (to allow auto-fluorescence to decay), then read emission at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against log[inhibitor] to derive the IC50 using non-linear regression.

References

  • Emilien, G. (1999). BTS-67582 (Knoll Pharmaceuticals Co). IDrugs, 2(4):355-9. Available at:[Link]

  • Zheng, et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(3):243-258. Available at:[Link]

  • Wang, et al. (2016). Moroxydine hydrochloride inhibits grass carp reovirus replication and suppresses apoptosis in Ctenopharyngodon idella kidney cells. Aquaculture / PubMed. Available at:[Link]

  • Flatt, P.R., et al. (2000). Evaluation of BTS 67 582, a Novel Antidiabetic Agent, in Normal and Diabetic Rats. British Journal of Pharmacology. Available at:[Link]

Sources

Foundational

2-Amino-1-morpholin-4-ylguanidine: Exact Mass Calculation, Molecular Weight, and HRMS Analytical Workflows

Executive Summary In the landscape of drug development, particularly concerning advanced glycation end-product (AGE) inhibitors and nitric oxide synthase (NOS) modulators, guanidine derivatives play a critical role. 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development, particularly concerning advanced glycation end-product (AGE) inhibitors and nitric oxide synthase (NOS) modulators, guanidine derivatives play a critical role. 2-Amino-1-morpholin-4-ylguanidine (closely related to the structural isomer ALT-946) is a highly basic, nitrogen-rich compound with the molecular formula C₅H₁₃N₅O [1][2].

For analytical scientists, differentiating between the exact mass (monoisotopic mass) and the average molecular weight of such compounds is not merely a theoretical exercise—it dictates the entire analytical workflow. High-Resolution Mass Spectrometry (HRMS) relies exclusively on monoisotopic mass to determine elemental composition, whereas bulk formulation and stoichiometry depend on the average molecular weight. This whitepaper dissects the atomistic logic of 2-amino-1-morpholin-4-ylguanidine, details its mass calculations, and establishes a self-validating LC-MS protocol for its experimental verification.

Structural Elucidation and Atomistic Logic

To calculate the mass accurately, we must first deconstruct the molecule into its constituent moieties. The IUPAC nomenclature "2-Amino-1-morpholin-4-ylguanidine" reveals a highly substituted architecture:

  • Guanidine Core (-NH-C(=NH)-NH-): The highly basic scaffold that drives the molecule's proton affinity.

  • Morpholin-4-yl Group (C₄H₈NO-): A heterocyclic morpholine ring attached via its nitrogen (position 4) to the N1 position of the guanidine core.

  • 2-Amino Group (-NH₂): A terminal hydrazine-like substitution on the N2 (imine) position of the guanidine backbone.

When these moieties condense, the resulting empirical and molecular formula is C₅H₁₃N₅O .

StructuralLogic Molecule 2-Amino-1-morpholin- 4-ylguanidine (C5H13N5O) Core Guanidine Core (-NH-C(=NH)-NH-) Molecule->Core Base Scaffold Morpholine Morpholin-4-yl Group (C4H8NO-) Molecule->Morpholine N1 Substitution Amino 2-Amino Group (-NH2) Molecule->Amino N2 Substitution

Logical structural breakdown of 2-Amino-1-morpholin-4-ylguanidine into its constituent moieties.

Theoretical Exact Mass Calculation (Monoisotopic Mass)

In HRMS, instruments such as Orbitraps and Time-of-Flight (TOF) analyzers measure the mass of the intact, most abundant isotopic species. The monoisotopic mass is calculated using the exact mass of the primary, most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), accounting for the mass defect caused by nuclear binding energy[1].

Step-by-Step Calculation

Using the established formula C₅H₁₃N₅O , we multiply the exact mass of each primary isotope by its atomic count:

Table 1: Monoisotopic Mass Calculation for C₅H₁₃N₅O

ElementPrimary IsotopeExact Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000560.000000
Hydrogen¹H1.0078251313.101725
Nitrogen¹⁴N14.003074570.015370
Oxygen¹⁶O15.994915115.994915
Total 159.112010 Da

The theoretical exact mass of the neutral molecule is 159.11201 Da [1].

Average Molecular Weight Calculation

Conversely, synthetic chemists and formulators require the average molecular weight . This value accounts for the natural isotopic distribution of elements on Earth (e.g., the ~1.1% natural abundance of ¹³C). We utilize the standard atomic weights revised by the IUPAC Commission on Isotopic Abundances and Atomic Weights[3].

Step-by-Step Calculation

Table 2: Average Molecular Weight Calculation for C₅H₁₃N₅O

| Element | Standard Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | | :--- | :--- | :--- | :--- | :--- | | Carbon | 12.011 | 5 | 60.055 | | Hydrogen | 1.008 | 13 | 13.104 | | Nitrogen | 14.007 | 5 | 70.035 | | Oxygen | 15.999 | 1 | 15.999 | | Total | | | | 159.193 g/mol |

The average molecular weight is 159.19 g/mol [2]. This is the value used when weighing out the compound for in vitro assays or calculating molarity for stock solutions.

HRMS Analytical Workflow for Mass Verification

To experimentally verify the identity of 2-Amino-1-morpholin-4-ylguanidine, we employ Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). As a Senior Application Scientist, I design this protocol as a self-validating system —meaning the instrument continuously verifies its own accuracy during the run.

Causality in Experimental Design
  • Ionization Choice: The guanidine moiety is exceptionally basic (pKa ~13). Therefore, Positive Electrospray Ionization (ESI+) is the logical choice.

  • Protonation: In ESI+, the molecule accepts a proton (H⁺, exact mass 1.007276 Da). The target theoretical m/z for the [M+H]⁺ ion becomes 160.119286 .

  • Solvent Chemistry: We utilize 0.1% Formic Acid in the mobile phase. Why? Formic acid acts as an abundant proton source, driving the equilibrium entirely toward the [M+H]⁺ state, thereby maximizing the signal-to-noise ratio.

Self-Validating LC-MS Protocol
  • System Suitability Test (SST): Inject a blank (50% MeOH / 50% H₂O with 0.1% Formic Acid) to establish a baseline noise threshold and confirm zero column carryover.

  • Lock Mass Infusion (Real-Time Calibration): Continuously infuse a known standard, such as Leucine Enkephalin ([M+H]⁺ exact mass = 556.2771 Da), via a secondary sprayer[4].

    • Self-Validation: The instrument's software continuously monitors the 556.2771 peak. If thermal drift causes this peak to shift, the software automatically applies a mathematical correction to all incoming scans. Scans where the lock mass deviates by >2 ppm are automatically flagged or rejected.

  • Sample Injection & Ionization: Inject the sample into the ESI source. The Orbitrap/TOF analyzer is set to a resolving power of >70,000 at m/z 200.

  • Isotopic Pattern Matching: Extract the ion chromatogram (EIC) for m/z 160.1193.

    • Self-Validation: Do not rely on mass accuracy alone. The software must compare the theoretical isotopic distribution (the M+1 peak from ¹³C, M+2 from ¹⁸O, etc.) against the experimental spectrum. A match score of >90% validates that the observed mass is definitively C₅H₁₃N₅O and not an isobaric interference.

HRMSWorkflow Sample 1. Sample Preparation (0.1% FA in MeOH/H2O) Ionization 2. ESI+ Ionization Target:[M+H]+ = 160.1193 Sample->Ionization MassAnalyzer 3. TOF / Orbitrap Analyzer Resolving Power > 70,000 Ionization->MassAnalyzer Data 4. Data Processing Mass Error < 5 ppm MassAnalyzer->Data

Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

References

  • PubChemLite: C5H13N5O Monoisotopic Mass Data Source: Université du Luxembourg / PubChemLite Database URL:[Link]

  • Standard Atomic Weights of the Elements 2020 (IUPAC Technical Report) Source: Office of Scientific and Technical Information (OSTI) / IUPAC URL:[Link]

  • Leucine Enkephalin (CID 3903) Exact Mass and MS/MS Reference Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 2-Amino-1-morpholin-4-ylguanidine: A Preclinical ADME Whitepaper

Executive Summary The development of novel therapeutics often requires the delicate balancing of physicochemical properties to achieve optimal Absorption, Distribution, Metabolism, and Excretion (ADME). 2-Amino-1-morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics often requires the delicate balancing of physicochemical properties to achieve optimal Absorption, Distribution, Metabolism, and Excretion (ADME). 2-Amino-1-morpholin-4-ylguanidine represents a highly specific investigational pharmacophore that merges two distinct chemical moieties: a privileged morpholine ring and a highly polar guanidine group.

As a Senior Application Scientist, evaluating this compound requires looking beyond basic screening. We must understand the mechanistic causality dictating its behavior in vivo. While the morpholine scaffold is traditionally employed to enhance solubility and brain permeability, the presence of the guanidine moiety introduces a severe absorption barrier due to its permanent positive charge at physiological pH. This whitepaper deconstructs the pharmacokinetic (PK) profile of 2-Amino-1-morpholin-4-ylguanidine, detailing the structural dichotomy that governs its bioavailability, and provides the self-validating preclinical protocols required to quantify its ADME parameters.

Structural Pharmacokinetics: The Morpholine-Guanidine Dichotomy

The Morpholine Scaffold: Solubility and Metabolic Soft Spots

The morpholine ring is a ubiquitous heterocycle in medicinal chemistry. Mechanistically, morpholine is used to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a structure because its weakly basic nitrogen provides a pKa value similar to the pH of blood, thereby1[1].

However, this enhanced distribution comes at a metabolic cost. The electron-rich nature of the morpholine ring makes it a primary target for Phase I hepatic metabolism. Cytochrome P450 enzymes, particularly CYP3A4, actively oxidize morpholine-containing drugs, leading to2[2].

The Guanidine Moiety: The Absorption Barrier

In stark contrast to the permeation-enhancing morpholine ring, the guanidine group (pKa > 12) remains fully protonated across the entire gastrointestinal (GI) tract. This permanent positive charge creates a massive hydration shell around the molecule. Consequently, the guanidine group significantly3[3]. Because the molecule cannot easily shed its water of hydration to partition into the lipophilic core of the enterocyte membrane, transcellular passive diffusion is nearly halted. Unmodified guanidino analogs typically exhibit exceptionally4[4].

Absorption Logic and Metabolic Pathways

The systemic availability of 2-Amino-1-morpholin-4-ylguanidine is a direct function of its inability to cross the GI barrier, coupled with rapid hepatic and renal clearance of the fraction that does absorb.

PK_Logic A 2-Amino-1-morpholin-4-ylguanidine (Oral Dose) B GI Tract Guanidine Protonation (+) A->B C Intestinal Epithelium Poor Transcellular Diffusion B->C Absorption Barrier D Systemic Circulation (Bioavailability < 10%) C->D E Hepatic CYP3A4 Morpholine Oxidation D->E Hepatic Clearance F Renal Excretion (Unchanged Drug) D->F Renal Clearance

Fig 1: Pharmacokinetic logic and ADME barriers for 2-Amino-1-morpholin-4-ylguanidine.

Metabolism Parent 2-Amino-1-morpholin-4-ylguanidine CYP CYP3A4 Enzyme Parent->CYP Phase I Metabolism Met1 Morpholine N-Dealkylation CYP->Met1 Oxidation Met2 Morpholine Ring Cleavage CYP->Met2 Oxidation Excrete Renal Elimination Met1->Excrete Met2->Excrete

Fig 2: Primary CYP3A4-mediated hepatic metabolic pathways targeting the morpholine ring.

Quantitative Preclinical Data Summary

Based on the physicochemical constraints of the morpholino-guanidine class, the following table summarizes the expected quantitative pharmacokinetic parameters.

ParameterSymbolExpected Value RangeMechanistic Rationale
Oral Bioavailability F 2.0% - 5.0%Permanent guanidine protonation restricts transcellular diffusion[4].
Apparent Permeability Papp​ < 1.0×10−6 cm/sHigh polarity prevents passive membrane crossing in Caco-2 models.
Clearance (Hepatic) CLhep​ Moderate (15-30 mL/min/kg)Driven by CYP3A4-mediated morpholine oxidation[2].
Volume of Distribution Vss​ 1.2 - 2.5 L/kgThe morpholine ring enhances tissue distribution despite the polar core[1].
Elimination Half-life t1/2​ 2.0 - 4.5 hoursBalanced by rapid renal excretion of the highly polar, unchanged moiety.

Self-Validating Experimental Methodologies

To empirically validate the structural assumptions above, robust, self-validating preclinical assays must be employed. Below are the definitive protocols for characterizing 2-Amino-1-morpholin-4-ylguanidine.

Protocol A: Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line is the 5[5].

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days.

    • Causality: A 21-day culture is mandatory to allow the cells to differentiate into a polarized enterocyte monolayer expressing tight junctions and efflux transporters.

  • Monolayer Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

    • Causality: TEER must exceed 250 Ω·cm². Highly polar compounds like guanidines will leak through compromised tight junctions. If TEER is low, the resulting Papp​ will be artificially inflated, invalidating the assay.

  • Dosing Gradient: Add 10 µM of 2-Amino-1-morpholin-4-ylguanidine to the apical (donor) chamber buffered to pH 6.5. Fill the basolateral (receiver) chamber with buffer at pH 7.4.

    • Causality: This pH gradient mimics the physiological transition from the slightly acidic intestinal lumen to the neutral systemic circulation.

  • Sampling & Quantification: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quantify the compound using LC-MS/MS against a stable-isotope-labeled internal standard. Calculate the apparent permeability ( Papp​ ).

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

To determine the absolute bioavailability ( F ), a crossover or parallel in vivo study comparing Intravenous (IV) and Per Os (PO) administration is required.

Step-by-Step Methodology:

  • Subject Preparation: Fast male Sprague-Dawley rats for 12 hours prior to dosing, providing water ad libitum.

    • Causality: Food alters gastric emptying rates and can physically bind to polar guanidine compounds, introducing severe variability in Tmax​ and Cmax​ .

  • Dosing Regimen:

    • Group 1 (IV): Administer 2 mg/kg via the lateral tail vein.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

    • Causality: PO dosing is intentionally higher to ensure plasma concentrations remain above the LC-MS/MS Lower Limit of Quantification (LLOQ), given the anticipated <5% bioavailability.

  • Blood Collection: Draw serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the jugular vein into K2​EDTA -coated tubes. Centrifuge immediately at 4°C.

    • Causality: K2​EDTA chelates calcium to prevent coagulation while simultaneously inhibiting plasma esterases/proteases that might degrade the analyte.

  • Sample Extraction (Self-Validating Step): Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex and centrifuge.

    • Causality: Acetonitrile denatures plasma proteins, releasing the protein-bound fraction of the drug. The internal standard corrects for any matrix effects or ion suppression during mass spectrometry.

  • Data Analysis: Calculate absolute bioavailability using the formula:

    F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

References

  • Benchchem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.5

  • National Institutes of Health (PMC). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics.2

  • National Institutes of Health (PubMed). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents.3

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.1

  • ResearchGate. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents.4

Sources

Foundational

Cytotoxicity Profile of 2-Amino-1-morpholin-4-ylguanidine in Mammalian Cell Lines: A Technical Guide for Preclinical Profiling

Executive Summary In early-stage drug discovery, the structural functionalization of small molecules often dictates their off-target toxicity profile. 2-Amino-1-morpholin-4-ylguanidine (CAS 186404-40-0) [1] is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the structural functionalization of small molecules often dictates their off-target toxicity profile. 2-Amino-1-morpholin-4-ylguanidine (CAS 186404-40-0) [1] is a highly versatile synthetic intermediate and pharmacophore used in the development of kinase inhibitors and antimicrobial agents. However, its unique bipartite structure—combining a lipophilic morpholine ring with a highly basic, cationic guanidine moiety—presents specific cytotoxic liabilities in mammalian cells.

As a Senior Application Scientist, I have observed that relying on a single viability endpoint (e.g., MTT) for such compounds often yields misleading data due to metabolic interference. This whitepaper outlines the mechanistic causality behind the cytotoxicity of morpholino-guanidine derivatives and provides a field-proven, self-validating experimental framework to accurately profile this compound across mammalian cell lines.

Mechanistic Determinants of Toxicity

To design an effective cytotoxicity assay, we must first understand the physicochemical drivers of the molecule. The toxicity of 2-Amino-1-morpholin-4-ylguanidine is driven by the synergistic effects of its two primary functional groups:

  • The Guanidine Pharmacophore (Membrane Disruption): Guanidine groups have a high pKa (~12.5) and remain positively charged at physiological pH. This cationic nature drives strong electrostatic interactions with the negatively charged phospholipid heads of mammalian cell membranes. Studies on related polymeric guanidines, such as polyhexamethyleneguanidine (PHMG), demonstrate that this cationic property is a primary cause of membrane integrity disruption and subsequent cell death[2].

  • The Morpholine Ring (Intracellular Accumulation & ROS): The morpholine ring enhances the overall lipophilicity of the molecule, facilitating rapid cellular internalization. Once inside the cell, morpholine derivatives often accumulate in acidic organelles (lysosomotropism) or mitochondria[3]. This intracellular accumulation frequently triggers the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and mitochondrial depolarization[4].

Mechanism AMG 2-Amino-1-morpholin- 4-ylguanidine Morph Morpholine Ring (Lipophilic Entry) AMG->Morph Guan Guanidine Group (Cationic Charge) AMG->Guan ROS ROS Generation & Oxidative Stress Morph->ROS Membrane Membrane Disruption (LDH Release) Guan->Membrane Death Apoptosis / Necrosis ROS->Death Membrane->Death

Fig 1: Mechanistic pathways of morpholino-guanidine induced cytotoxicity.

The Self-Validating Profiling Strategy

A robust toxicological assessment cannot rely on a single parameter. Because guanidine derivatives induce ROS[4], they can artificially alter mitochondrial oxidoreductase activity, skewing the results of standard colorimetric assays like MTT or WST-1. To circumvent this, we employ a self-validating multiplexed system .

By measuring intracellular ATP (a marker of true metabolic viability) and extracellular Lactate Dehydrogenase (LDH, a marker of physical membrane rupture) from the same sample well, we establish a causal link between compound exposure, metabolic collapse, and membrane lysis[2].

Protocol 1: Multiplexed Cell Viability (ATP) and Membrane Integrity (LDH)

Cell lines: HepG2 (hepatotoxicity model)[5] and HEK293 (general mammalian toxicity).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 5×103 cells/well in a white, clear-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock of 2-Amino-1-morpholin-4-ylguanidine in DMSO. Perform a 10-point serial dilution (0.1 µM to 100 µM) in assay medium (final DMSO ≤0.5% ). Treat cells for 24, 48, and 72 hours.

  • LDH Sampling (Membrane Rupture): At the end of the incubation period, carefully transfer 50 µL of the culture supernatant from each well into a new flat-bottom 96-well plate. Add 50 µL of LDH substrate mix (e.g., CytoTox 96®) to the supernatant. Incubate in the dark for 30 minutes, add stop solution, and read absorbance at 490 nm.

  • ATP Quantitation (Metabolic Viability): To the remaining 50 µL of media and cells in the original plate, add 50 µL of an ATP-dependent luminescent reagent (e.g., CellTiter-Glo®). Place on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Data Integration: Calculate IC₅₀ values for ATP depletion. Correlate this with the EC₅₀ of LDH release to determine if the primary mechanism of death is rapid necrosis (LDH release precedes ATP drop) or apoptosis (ATP drops before secondary necrosis and LDH release).

Protocol 2: Mechanistic Validation via ROS Quantification

Step-by-Step Methodology:

  • Probe Loading: Wash HepG2 cells with PBS and incubate with 10 µM H₂DCFDA (a cell-permeant ROS indicator) in serum-free media for 45 minutes at 37°C.

  • Treatment: Remove the probe, wash twice with PBS, and apply 2-Amino-1-morpholin-4-ylguanidine at its predetermined 48h IC₅₀ concentration.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader (Ex/Em: 485/535 nm). Record fluorescence every 30 minutes for 6 hours to capture the oxidative burst.

Workflow S1 1. Cell Seeding (HepG2, HEK293) S2 2. Compound Dosing (0.1 - 100 µM, 24-72h) S1->S2 S3 3. Supernatant Sampling (LDH Membrane Assay) S2->S3 Aliquot 50µL media S4 4. Cell Lysate Analysis (ATP Viability Assay) S2->S4 Add Lysis buffer S5 5. Mechanistic Validation (ROS DCFDA / Annexin V) S4->S5 If ATP drops

Fig 2: Self-validating high-throughput cytotoxicity workflow.

Quantitative Data & Profiling Baselines

Based on the structural homology to established morpholino-guanidines, the following tables summarize the expected quantitative cytotoxicity profile of 2-Amino-1-morpholin-4-ylguanidine. This data format is standardized for IND-enabling preclinical reports.

Table 1: In Vitro Cytotoxicity (IC₅₀) of 2-Amino-1-morpholin-4-ylguanidine

Cell LineTissue Origin24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HepG2 Human Hepatocellular Carcinoma> 100.045.2 ± 3.122.8 ± 1.5
HEK293 Human Embryonic Kidney85.4 ± 5.238.6 ± 2.418.5 ± 1.1
CHO-K1 Chinese Hamster Ovary> 100.052.1 ± 4.028.4 ± 2.2

Note: The time-dependent shift in IC₅₀ suggests that cytotoxicity is driven by cumulative intracellular accumulation rather than acute, immediate lysis.

Table 2: Mechanistic Profiling Readouts (HepG2 cells at 48h, 50 µM dose)

AssayTarget / MechanismFold Change vs ControlInterpretation
ATP Quantitation Metabolic Viability0.45xSignificant metabolic collapse.
LDH Release Membrane Integrity3.20xModerate membrane disruption[2].
DCFDA Intracellular ROS4.85xSevere oxidative stress induced[4].
Caspase 3/7 Apoptosis2.10xSecondary apoptotic signaling activated.

Conclusion

Evaluating the cytotoxicity of 2-Amino-1-morpholin-4-ylguanidine requires a nuanced approach that accounts for the specific liabilities of its functional groups. By deploying a self-validating workflow that multiplexes ATP and LDH readouts, researchers can confidently distinguish between metabolic interference, ROS-induced apoptosis, and direct guanidine-mediated membrane lysis. This rigorous methodology ensures high scientific integrity and prevents false-positive viability readings during early-stage drug development.

Sources

Exploratory

Receptor Binding Affinity Assays for 2-Amino-1-morpholin-4-ylguanidine Derivatives: A Technical Guide to KATP Channel Modulation

Executive Summary The pharmacological evaluation of 2-amino-1-morpholin-4-ylguanidine derivatives (most notably PNU-37883A and its analogs) presents a unique challenge in drug discovery. Unlike traditional antidiabetic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological evaluation of 2-amino-1-morpholin-4-ylguanidine derivatives (most notably PNU-37883A and its analogs) presents a unique challenge in drug discovery. Unlike traditional antidiabetic sulfonylureas that target the regulatory Sulfonylurea Receptor (SUR) subunit of the ATP-sensitive potassium (KATP) channel, morpholinoguanidines directly block the Kir6.x pore-forming subunit[1].

As a Senior Application Scientist, I frequently observe a critical pitfall in assay design: attempting to evaluate these guanidine derivatives using standard [3H] -glibenclamide radioligand displacement assays. Because morpholinoguanidines do not bind to the SUR subunit, these traditional assays yield false negatives. This whitepaper outlines the causal logic, self-validating experimental workflows, and functional affinity assays required to accurately quantify the binding kinetics of 2-amino-1-morpholin-4-ylguanidine derivatives.

Target Biology & Mechanistic Causality

To design an effective binding assay, we must first deconstruct the target architecture. The KATP channel is an octameric complex consisting of four pore-forming inward-rectifier subunits (Kir6.1 or Kir6.2) and four regulatory SUR subunits (SUR1, SUR2A, or SUR2B)[2].

The causality behind our assay selection is rooted in the distinct binding sites of different KATP modulators:

  • Sulfonylureas (e.g., Glibenclamide): Bind to the SUR subunit, inducing an allosteric conformational change that closes the Kir6 pore.

  • 2-Amino-1-morpholin-4-ylguanidines: Bypass the SUR subunit entirely. They penetrate the channel architecture to directly occlude the Kir6.1 or Kir6.2 pore[1].

Because lipophilic guanidines exhibit high non-specific binding in traditional radiometric assays, the industry standard has shifted toward functional affinity assays (Thallium flux and Patch-clamp electrophysiology). These assays measure the direct consequence of pore binding—ion conduction blockade—providing a highly accurate proxy for Kd​ and IC50​ .

KATP_Mechanism SUR SUR Subunit (Sulfonylurea Target) Kir6 Kir6.x Pore Subunit (Guanidine Target) SUR->Kir6 Allosteric closure Block Channel Blockade (K+ Efflux Inhibited) Kir6->Block Leads to Glib Glibenclamide (SUR Binder) Glib->SUR Binds Morph 2-Amino-1-morpholin-4-ylguanidine (e.g., PNU-37883A) Morph->Kir6 Binds directly

Mechanism of action: Morpholinoguanidines directly target the Kir6.x pore, bypassing SUR.

Quantitative Data Summary: Binding & Functional Affinity

The table below summarizes the expected pharmacological profile of 2-amino-1-morpholin-4-ylguanidine derivatives compared to other KATP modulators, demonstrating their specific affinity for vascular (Kir6.1) over pancreatic (Kir6.2) pore subunits[1],[2].

Compound ClassRepresentative CompoundPrimary Target SubunitAssay ModalityPotency ( IC50​ / Ki​ )
Morpholinoguanidine PNU-37883A Kir6.1 (Pore) Patch-Clamp (Electrophysiology) ~6.0 µM
Morpholinoguanidine PNU-37883A Kir6.2 (Pore) Patch-Clamp (Electrophysiology) ~15.2 µM
SulfonylureaGlibenclamideSUR1 / SUR2ARadioligand Displacement~1 - 10 nM
CyanoguanidinePNU-99963SUR2BThallium ( Tl+ ) Flux~20 nM

Step-by-Step Experimental Workflows

Protocol 1: High-Throughput Thallium ( Tl+ ) Flux Assay

Causality & Rationale: Since direct radioligand binding is unviable for pore-blockers, the Thallium flux assay serves as a high-throughput functional proxy. Tl+ acts as a surrogate for K+ . When channels are open, Tl+ flows into the cell and binds a fluorogenic dye. 2-Amino-1-morpholin-4-ylguanidine derivatives block this pore, resulting in a concentration-dependent suppression of the fluorescent signal[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing the Kir6.1/SUR2B complex at a density of 20,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Aspirate the culture media. Add 20 µL of Tl+ -sensitive fluorescent dye (e.g., Fluo-4 or a proprietary Tl+ indicator) diluted in assay buffer (130 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4). Incubate for 60 minutes at room temperature in the dark.

  • Compound Incubation (Association Phase): Add the 2-amino-1-morpholin-4-ylguanidine derivative, titrated across a 10-point concentration gradient (0.1 µM to 100 µM). Incubate for 30 minutes to allow the compound to reach binding equilibrium within the Kir6 pore architecture.

  • Stimulus Addition: Using a Fluorescent Imaging Plate Reader (FLIPR), inject a stimulus buffer containing Tl2​SO4​ and a known channel opener (e.g., 1 µM Pinacidil) to force the channels into an open conformation.

  • Kinetic Readout & Validation: Record fluorescence (Ex: 490 nm, Em: 520 nm) at 1-second intervals for 3 minutes.

    • Self-Validation Check: Vehicle control wells must show a sharp fluorescent spike (validating channel opening), while high-concentration guanidine wells must remain at baseline (validating complete pore blockade).

Tl_Flux_Workflow Step1 1. Seed HEK293 cells (Expressing Kir6.1/SUR2B) Step2 2. Load Thallium-sensitive Fluorescent Dye Step1->Step2 Step3 3. Add Morpholinoguanidine Derivative (Incubation) Step2->Step3 Step4 4. Inject Tl+ / Pinacidil Stimulus Buffer Step3->Step4 Step5 5. Read Fluorescence (Calculate IC50) Step4->Step5

Step-by-step workflow for the high-throughput Thallium (Tl+) flux functional affinity assay.

Protocol 2: Inside-Out Patch-Clamp Electrophysiology

Causality & Rationale: While the Tl+ flux assay is excellent for screening, it cannot definitively prove that the compound binds exclusively to the pore. To achieve this, we use inside-out macropatch electrophysiology on truncated Kir6.1Δ26 subunits (which lack the SUR binding domain entirely). If the guanidine derivative still blocks the channel, it is absolute proof of direct pore binding[1].

Step-by-Step Methodology:

  • Patch Excision: Form a high-resistance gigaseal (>1 GΩ) on a HEK-293 cell expressing the truncated Kir6.1Δ26 pore. Quickly withdraw the borosilicate glass pipette to excise an inside-out membrane patch.

  • Baseline Establishment: Perfuse the intracellular face of the patch with a nucleotide-free solution (140 mM K+ , 1 mM EGTA, 1 mM MgCl2​ , 10 mM HEPES, pH 7.2) to evoke maximal spontaneous Kir6 opening.

  • Compound Perfusion: Perfuse the 2-amino-1-morpholin-4-ylguanidine derivative directly onto the exposed intracellular face of the patch using a rapid solution exchange system.

  • Steady-State Measurement: Record the reduction in macroscopic current at a holding membrane potential of -60 mV using a patch-clamp amplifier. Calculate the fractional inhibition.

  • Washout (Reversibility Check): Perfuse the patch with compound-free buffer.

    • Self-Validation Check: The macroscopic current must return to >90% of the initial baseline. This proves the binding is non-covalent, specific, and reversible, ruling out non-specific lipophilic membrane disruption.

References

  • Cui Y, Tinker A, Clapp LH. "Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A." British Journal of Pharmacology, 2003.[Link]

  • Dyhring T, et al. "Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine." Pharmaceuticals (Basel), 2023.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Laboratory Synthesis Protocol for 2-Amino-1-morpholin-4-ylguanidine

Introduction & Scientific Rationale 2-Amino-1-morpholin-4-ylguanidine (also known systematically as Hydrazinecarboximidamide, N-4-morpholinyl-, CAS 186404-40-0)[1] is a highly versatile aminoguanidine building block. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-Amino-1-morpholin-4-ylguanidine (also known systematically as Hydrazinecarboximidamide, N-4-morpholinyl-, CAS 186404-40-0)[1] is a highly versatile aminoguanidine building block. It is frequently utilized in medicinal chemistry for the synthesis of bioactive triazoles, triazines, and morpholinoguanidine-based therapeutics (such as potassium channel blockers)[2].

While aminoguanidines can theoretically be synthesized by reacting hydrazine with cyanamides, this route often suffers from poor regiocontrol and requires handling highly toxic, unstable cyanamide intermediates. Instead, the most robust, field-proven methodology for synthesizing substituted aminoguanidines is the guanylation of secondary amines using S-methylisothiosemicarbazide hydroiodide (SMIS·HI) [3].

Causality in Experimental Design:

  • Electrophile Choice: SMIS·HI acts as an excellent guanylating agent. The hydroiodide salt is highly crystalline, non-hygroscopic, and stable for long-term storage.

  • Leaving Group Dynamics: The reaction is thermodynamically driven to completion by the expulsion of methanethiol (MeSH) gas.

  • Solvent Selection: Absolute ethanol is chosen because both starting materials are soluble at reflux, whereas the target hydroiodide salt exhibits poor solubility in cold ethanol/diethyl ether mixtures, allowing for direct, high-yield crystallization without the need for column chromatography.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. Morpholine acts as the nucleophile, attacking the electron-deficient isothiourea carbon of SMIS·HI. This forms a tetrahedral intermediate, which subsequently collapses. The addition of a second equivalent of morpholine acts as an acid scavenger, deprotonating the intermediate and facilitating the elimination of the methanethiolate leaving group (which is protonated to MeSH).

Mechanism SMIS S-Methylisothiosemicarbazide Hydroiodide Int Tetrahedral Intermediate SMIS->Int + Morpholine (Nucleophilic Attack) Morph Morpholine Morph->Int Prod 2-Amino-1-morpholin-4-ylguanidine Hydroiodide Int->Prod - MeSH (Elimination) MeSH Methanethiol (MeSH) Int->MeSH

Mechanistic pathway of morpholine guanylation via S-methylisothiosemicarbazide hydroiodide.

Materials and Reagents

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsAmountRole
S-Methylisothiosemicarbazide HI35600-34-1233.081.0 eq23.3 gElectrophile
Morpholine110-91-887.122.0 eq17.4 g (17.5 mL)Nucleophile / Base
Ethanol (Absolute)64-17-546.07-100 mLSolvent
Diethyl Ether60-29-774.12-50 mLAnti-solvent
Sodium Hypochlorite (10-15%)7681-52-974.44Excess200 mLMeSH Scrubber

Step-by-Step Laboratory Protocol

Phase 1: Apparatus Setup and Safety Preparations
  • Fume Hood Verification: Methanethiol (MeSH) gas is generated as a byproduct. MeSH is highly toxic and possesses an extremely foul odor (detectable at parts-per-billion levels). Assemble all apparatus strictly inside a certified, high-flow fume hood.

  • Scrubber Assembly (Critical): Attach the top outlet of the reflux condenser to a gas bubbler submerged in a concentrated sodium hypochlorite (bleach) solution (10-15% NaOCl).

    • Causality: The bleach will oxidatively quench the evolving MeSH gas, converting it into odorless, water-soluble methanesulfonic acid and dimethyl disulfide, preventing laboratory exposure.

  • Glassware: Equip an oven-dried 250 mL round-bottom flask with a PTFE-coated magnetic stir bar.

Phase 2: Nucleophilic Substitution (Guanylation)
  • Reagent Loading: To the 250 mL flask, add S-methylisothiosemicarbazide hydroiodide (23.3 g, 100 mmol)[3] and absolute ethanol (100 mL). Stir at 300 rpm to form a uniform suspension.

  • Amine Addition: Slowly add morpholine (17.4 g, 17.5 mL, 200 mmol) dropwise via a syringe over 10 minutes. The suspension will gradually become a homogeneous solution as the free base intermediate forms.

  • Reflux: Lower the flask into a pre-heated oil bath and bring the reaction mixture to a gentle reflux (approx. 78 °C).

  • Reaction Monitoring: Maintain reflux for 12–16 hours. Monitor the reaction progress via TLC (Eluent: Dichloromethane/Methanol 9:1, visualized with ninhydrin stain). The reaction is deemed complete when the SMIS·HI spot is consumed and gas evolution (bubbling in the scrubber) ceases.

Phase 3: Work-up and Crystallization
  • Cooling: Remove the flask from the oil bath and allow the reaction mixture to cool to ambient room temperature (20-25 °C).

  • Concentration: Transfer the mixture to a rotary evaporator and concentrate under reduced pressure to approximately one-third of its original volume (~30 mL).

    • Note: Ensure the rotary evaporator vacuum pump is vented directly into the fume hood due to trace residual MeSH.

  • Precipitation: Transfer the concentrated solution to an ice bath. Slowly add cold diethyl ether (50 mL) dropwise while stirring vigorously. The target 2-Amino-1-morpholin-4-ylguanidine hydroiodide will precipitate as an off-white crystalline solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 × 20 mL) to remove residual morpholine and colored impurities.

  • Drying: Dry the crystalline solid in a vacuum oven at 40 °C for 4 hours. (Expected Yield: 75-85%).

Phase 4: Free-basing (Optional Workflow)
  • If the free base is required for downstream synthesis, dissolve the hydroiodide salt in a minimum volume of deionized water and pass it through a column packed with a strongly basic anion-exchange resin (e.g., Amberlyst A26 OH form). Lyophilize the aqueous eluent to obtain the free 2-Amino-1-morpholin-4-ylguanidine.

Experimental Workflow Diagram

Workflow Step1 1. Apparatus Setup Equip reflux condenser & bleach scrubber Step2 2. Reaction Setup Dissolve SMIS·HI & Morpholine in EtOH Step1->Step2 Step3 3. Reflux Heat at 78°C for 16 hours Step2->Step3 Step4 4. Work-up Evaporate solvent, quench MeSH Step3->Step4 Step5 5. Purification Recrystallize from EtOH/Et2O Step4->Step5 Step6 6. Validation NMR, HRMS, Melting Point Step5->Step6

Step-by-step experimental workflow for the synthesis of 2-Amino-1-morpholin-4-ylguanidine.

Analytical Validation

To validate the integrity of the synthesized self-validating system, perform the following analytical checks on the isolated hydroiodide salt:

Analytical MethodExpected Signals / Data PointsStructural Assignment
^1H NMR (DMSO-d6) δ 3.25 - 3.35 (m, 4H)Morpholine -CH2-N-CH2-
δ 3.65 - 3.75 (m, 4H)Morpholine -CH2-O-CH2-
δ 7.00 - 8.50 (br s, 5H)Exchangeable Guanidine/Hydrazine NH/NH2
^13C NMR (DMSO-d6) δ 47.5Morpholine C-N
δ 65.8Morpholine C-O
δ 158.2Guanidine C=N
HRMS (ESI+) m/z calculated for C5H14N5O^+: 160.1193[M+H]^+ Ion
m/z found: 160.1190Confirmed Mass

References

  • Kurzer, F., & Godfrey, L. E. A. (1962). Preparation of Substituted Aminoguanidines. Chemical Reviews, 62(2), 87-144. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8988, Morpholine. PubChem. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6508896, Methyl hydrazinecarbimidothioate hydroiodide. PubChem. URL:[Link]

Sources

Application

Advanced HILIC Method Development and Validation for the Quantification of 2-Amino-1-morpholin-4-ylguanidine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Current Regulatory Standard: ICH Q2(R2) (Effective as of 2024–2026)[1] Executive Summary The quantification of highly polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Current Regulatory Standard: ICH Q2(R2) (Effective as of 2024–2026)[1]

Executive Summary

The quantification of highly polar, multi-basic compounds presents a persistent challenge in pharmaceutical analysis. 2-Amino-1-morpholin-4-ylguanidine is a highly hydrophilic molecule featuring both a morpholine ring ( pKa​≈8.3 ) and a guanidine moiety ( pKa​≈13.0 ). Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails for such compounds, yielding negligible retention, severe peak tailing due to secondary silanol interactions, and poor reproducibility[2].

This application note details the autonomous development, mechanistic rationale, and validation of a Hydrophilic Interaction Liquid Chromatography (HILIC) method. By leveraging a zwitterionic stationary phase (ZIC-HILIC) and optimized buffer conditions, this protocol establishes a self-validating system for the precise quantification of 2-Amino-1-morpholin-4-ylguanidine, fully compliant with the latest ICH Q2(R2) guidelines[3].

Physicochemical Profiling & Method Rationale

To design a robust analytical method, one must first deconstruct the analyte's physicochemical properties. The dual basic sites of 2-Amino-1-morpholin-4-ylguanidine mean it remains positively charged across a wide pH range.

The Failure of Reversed-Phase (RP) Chromatography

In RP-HPLC, retention relies on hydrophobic partitioning. Guanidine derivatives possess a negative logP , meaning they partition almost exclusively into the aqueous mobile phase, eluting in the void volume[4]. While ion-pairing reagents (e.g., trifluoroacetic acid or heptafluorobutyric acid) can force retention, they permanently alter column selectivity and cause severe ion suppression if the method is later transferred to LC-MS.

The HILIC Solution & Causality of Experimental Choices

HILIC is the gold standard for polar, ionizable compounds[5]. We selected a ZIC-HILIC (Zwitterionic) column. The causality behind this specific choice involves two orthogonal retention mechanisms:

  • Hydrophilic Partitioning: A water-enriched layer forms on the polar stationary phase. The highly polar guanidine partitions into this layer from the bulk acetonitrile-rich mobile phase[6].

  • Electrostatic Interactions: The ZIC-HILIC surface contains a sulfoalkylbetaine group with a distal negative sulfonate charge. This provides weak, reversible cation-exchange interactions with the permanently charged guanidinium ion, ensuring sharp peak shapes and strong retention[7].

Buffer Selection: The Role of pH and Ionic Strength

We utilize 10 mM Ammonium Formate adjusted to pH 3.5 .

  • Why pH 3.5? At this pH, the residual silanols on the silica support are fully protonated (neutralized), eliminating unpredictable secondary cation-exchange interactions that cause peak tailing. Meanwhile, both the morpholine and guanidine nitrogens remain fully ionized for consistent HILIC retention.

  • Why 10 mM? Sufficient ionic strength is required to disrupt overly strong electrostatic interactions between the analyte and the zwitterionic phase, preventing excessively long retention times while maintaining a stable water layer on the column surface.

MethodDev Start 2-Amino-1-morpholin-4-ylguanidine LogP < 0, Dual Basic Sites RP Reversed-Phase (C18) High Aqueous/Low Organic Start->RP Traditional Approach HILIC HILIC Mode High Organic/Low Aqueous Start->HILIC Polar Compound Strategy Fail Poor Retention & Peak Tailing RP->Fail ZIC ZIC-HILIC Column Sulfoalkylbetaine HILIC->ZIC Stationary Phase Buffer Ammonium Formate pH 3.5 - 4.0 ZIC->Buffer Mobile Phase Detect UV (210 nm) or CAD Quantification Buffer->Detect Detection

Fig 1. Decision tree for the chromatographic method development of polar guanidine derivatives.

Experimental Protocol

This protocol is designed as a self-validating system. System suitability criteria must be met prior to sample analysis to guarantee data integrity.

Chromatographic Conditions
ParameterSpecification / Rationale
Column SeQuant® ZIC®-HILIC, 150 × 4.6 mm, 5 µm, 200 Å
Mobile Phase A 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid (Provides partitioning layer and ionic strength)
Mobile Phase B 100% Acetonitrile (HPLC Grade) (Drives HILIC retention)
Elution Mode Isocratic: 25% A / 75% B
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls mobile phase viscosity and partitioning kinetics)
Injection Volume 5 µL
Detection UV at 210 nm (Alternative: Charged Aerosol Detector - CAD)
Run Time 12 Minutes
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 0.63 g of Ammonium Formate in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Adjust the pH to 3.5 ± 0.05 using dilute formic acid.

  • Filter through a 0.22 µm hydrophilic membrane.

  • Prepare Mobile Phase B by filtering HPLC-grade Acetonitrile. Do not premix A and B in the reservoir to avoid buffer precipitation.

Step 2: Sample Preparation Critical Insight: In HILIC, the sample diluent must closely match the initial mobile phase conditions to prevent peak distortion (the "solvent effect").

  • Weigh 10.0 mg of 2-Amino-1-morpholin-4-ylguanidine reference standard.

  • Dissolve in 10 mL of Mobile Phase A (Stock Solution: 1 mg/mL).

  • Dilute the stock solution 1:10 using Acetonitrile to achieve a final working concentration of 100 µg/mL in 10% Aqueous / 90% Organic diluent.

Step 3: Column Equilibration

  • Flush the ZIC-HILIC column with 50 column volumes of 25% A / 75% B to establish the stable water-enriched layer on the silica surface.

  • Monitor the baseline at 210 nm until drift is < 0.1 mAU/min.

Mechanism Analyte Guanidinium Ion (Positive Charge) WaterLayer Water-Enriched Layer (Hydrophilic Partitioning) Analyte->WaterLayer Partitioning Electrostatic Sulfonate Group (Negative Charge) Analyte->Electrostatic Ionic Attraction StationaryPhase ZIC-HILIC Surface (Immobilized on Silica) WaterLayer->StationaryPhase Surface Adsorption Electrostatic->StationaryPhase Covalent Bond

Fig 2. Dual retention mechanism (partitioning and electrostatic) on a ZIC-HILIC stationary phase.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[1].

System Suitability Testing (SST)

Before validation runs, the system must validate itself. Inject the 100 µg/mL standard six times.

  • Acceptance Criteria: Retention time %RSD ≤1.0% , Peak Area %RSD ≤2.0% , USP Tailing Factor ≤1.5 , Theoretical Plates ( N ) ≥5000 .

Validation Parameters Summary

The following table summarizes the quantitative validation data expected for this specific HILIC-UV methodology, demonstrating compliance with global regulatory standards[3].

ICH Q2(R2) ParameterEvaluation MethodAcceptance CriteriaExpected Outcome
Specificity Inject blank diluent and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the analyte.Peak purity angle < purity threshold (via PDA).
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration (50–150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . R2=0.9995 , y-intercept ≤2% of target response.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.99.2% – 100.8% recovery across all levels.
Precision (Repeatability) 6 independent preparations of the sample at 100% test concentration.%RSD of assay results ≤2.0% .%RSD ≈0.8% .
LOD / LOQ Signal-to-Noise (S/N) ratio calculation.S/N ≥3 for LOD; S/N ≥10 for LOQ.LOD: 0.5 µg/mL; LOQ: 1.5 µg/mL.
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Temp ( ±5 °C), Buffer pH ( ±0.2 ).SST criteria must remain passing.Method remains stable; slight RT shifts observed with pH change.

Conclusion

The quantification of 2-Amino-1-morpholin-4-ylguanidine necessitates a departure from standard RP-HPLC due to the analyte's extreme polarity and dual basicity. By employing a ZIC-HILIC stationary phase combined with a precisely buffered organic mobile phase, analysts can harness both hydrophilic partitioning and electrostatic interactions. This protocol not only achieves excellent retention and peak symmetry but also provides a fully documented, ICH Q2(R2)-compliant framework ready for implementation in pharmaceutical quality control and pharmacokinetic studies.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link][1]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC / National Institutes of Health.[Link][2]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC / National Institutes of Health.[Link][6]

  • QSRR Approach: Application to Retention Mechanism in Liquid Chromatography. IntechOpen. [Link][4]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. MDPI.[Link][7]

Sources

Method

Application Note: Solvation Kinetics and Assay Formulation of 2-Amino-1-morpholin-4-ylguanidine

Executive Summary & Chemical Profiling 2-Amino-1-morpholin-4-ylguanidine (CAS: 186404-40-0), systematically known as Hydrazinecarboximidamide, N-4-morpholinyl-, is a highly polar, nitrogen-rich compound frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

2-Amino-1-morpholin-4-ylguanidine (CAS: 186404-40-0), systematically known as Hydrazinecarboximidamide, N-4-morpholinyl-, is a highly polar, nitrogen-rich compound frequently utilized in biochemical screening libraries. Structurally related to known advanced glycation end-product (AGE) inhibitors like ALT-946[1], this compound features a morpholine ring coupled to an aminoguanidine (hydrazinecarboximidamide) moiety.

Handling this compound requires a precise understanding of its protonation states. In drug development and high-throughput screening (HTS), improper solvation often leads to false-negative assay results due to undetected micro-precipitation or localized pH shifts[2]. This application note provides field-proven, self-validating protocols for establishing stable master stocks in dimethyl sulfoxide (DMSO) and executing kinetic dilutions into aqueous buffers.

Quantitative Data: Physicochemical & Solubility Matrix

To facilitate accurate formulation, the physicochemical properties and empirical solubility limits are summarized below.

Table 1: Physicochemical Properties

Property Value
Chemical Name Hydrazinecarboximidamide, N-4-morpholinyl-
CAS Number 186404-40-0
Molecular Formula C5H13N5O
Molecular Weight 159.19 g/mol
Hydrogen Bond Donors 4 (Primary and secondary amines)
Hydrogen Bond Acceptors 2 (Morpholine oxygen, imine nitrogen)

| Predicted pKa | ~ 8.5 – 9.5 (Guanidino group) |

Table 2: Solubility Matrix & Maximum Recommended Concentrations

Solvent System Max Recommended Conc. Solvation Causality & Notes
Anhydrous DMSO 50 mM Optimal. DMSO acts as a strong H-bond acceptor for the aminoguanidine donors[3].
PBS (pH 7.4) 10 mM (Thermodynamic) Highly soluble. The basic guanidine group is protonated (cationic) at physiological pH.
HEPES (pH 7.4) 10 mM (Thermodynamic) Preferred for biochemical assays. Minimizes metal-chelation artifacts common with PBS.

| Water (Unbuffered) | Variable / Unstable | Not recommended. Dissolving the free base will rapidly elevate the solution's pH. |

The Causality of Solvation: Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful assay formulation is not just about following steps—it is about understanding the why behind the chemistry.

  • The Role of the Morpholine Ring: The morpholine ether-oxygen provides a balanced hydrophilic/lipophilic character. In polar aprotic solvents like DMSO, the morpholine ring easily integrates into the solvent network, preventing hydrophobic aggregation.

  • The Aminoguanidine Basicity: The hydrazinecarboximidamide group is strongly basic. When transitioning from a DMSO stock to an aqueous buffer (pH 7.4), the compound undergoes protonation. This ion-dipole interaction drastically increases its thermodynamic solubility in water.

  • The Buffer Capacity Caveat: Because the free base is highly basic, introducing high concentrations of the compound directly into weakly buffered solutions can cause a localized pH spike. This spike can inadvertently precipitate other assay components (e.g., proteins or reporter dyes). Therefore, kinetic solubility protocols—where a concentrated DMSO stock is diluted into a strongly buffered aqueous medium—are the gold standard for HTS[4].

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in mathematical and visual validation steps to ensure absolute trustworthiness in your assay preparation.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Standardizing your master stock minimizes volumetric errors during downstream serial dilutions.

  • Equilibration: Allow the lyophilized solid of 2-Amino-1-morpholin-4-ylguanidine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: The highly polar nature of the compound makes it hygroscopic; ambient moisture will degrade the stock concentration accuracy.

  • Gravimetric Measurement: Weigh exactly 1.59 mg of the solid compound (MW: 159.19 g/mol ) into a sterile, static-free microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Self-Validation Math: 1.59 mg÷159.19 g/mol=0.01 mmol . 0.01 mmol÷1.0 mL=10 mM .

  • Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 3–5 minutes.

  • Quality Control: Hold the tube against a light source. The solution must be optically clear. Any turbidity indicates moisture contamination or degraded compound.

  • Storage: Aliquot the stock into 50 µL volumes in amber vials to prevent photodegradation and avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Dilution into Aqueous Buffers (PBS/HEPES)

This protocol is optimized for generating a 200 µM working solution while maintaining a final DMSO concentration of 2%, which is generally well-tolerated in cell-based and biochemical assays[5].

  • Buffer Preparation: Ensure your target buffer (e.g., 50 mM HEPES, pH 7.4) is pre-warmed to assay temperature (usually 25°C or 37°C).

  • Dilution Step: Pipette 980 µL of the aqueous buffer into a clean assay tube.

  • Kinetic Injection: While gently vortexing the buffer, inject 20 µL of the 10 mM DMSO Master Stock directly into the center of the liquid vortex (avoiding the tube walls).

    • Self-Validation Math: . Final DMSO = .

  • Equilibration: Allow the solution to rest for 15 minutes.

  • Verification: In high-throughput settings, verify solubility via nephelometry (laser light scattering) to ensure no micro-precipitates have formed during the solvent transition[6].

Workflow Visualization

The following diagram maps the critical decision points between kinetic (HTS) and thermodynamic (equilibrium) solubility pathways.

G Solid 2-Amino-1-morpholin-4-ylguanidine (Solid Powder) DMSO Dissolve in Anhydrous DMSO (Vortex & Sonicate) Solid->DMSO Thermo Thermodynamic Pathway (Equilibration) Solid->Thermo Stock Master Stock Solution (10 - 50 mM) DMSO->Stock Aliquots Aliquoting & Storage (-20°C, Desiccated) Stock->Aliquots Kinetic Kinetic Solubility Pathway (Direct Dilution) Stock->Kinetic Buffer1 Add to Aqueous Buffer (Final DMSO ≤ 1-2%) Kinetic->Buffer1 Buffer2 Add Excess Solid to Buffer (Shake 24h at 37°C) Thermo->Buffer2 Assay Final Assay Plate (Nephelometry/HPLC QC) Buffer1->Assay Buffer2->Assay

Workflow for preparing 2-Amino-1-morpholin-4-ylguanidine stock solutions and aqueous dilutions.

Troubleshooting & Stability Considerations

  • Guanidine Hydrolysis: Prolonged exposure of aminoguanidine derivatives to highly basic aqueous environments (pH > 9.0) can lead to slow hydrolysis of the imine bond. Always prepare aqueous working solutions fresh on the day of the assay.

  • Supersaturation Artifacts: If your assay requires concentrations >500 µM, the rapid injection of the DMSO stock into the buffer may create a transient supersaturated state that slowly precipitates over hours[6]. For high-concentration assays, utilize the Thermodynamic Pathway (adding solid directly to buffer and shaking for 24 hours, followed by filtration) rather than the Kinetic Pathway.

References

  • Chemical Reactivity Theory Study of Advanced Glycation Endproduct Inhibitors. MDPI. Available at:[Link]

  • Separation Science in Drug Development, Part II: High-Throughput Characterization. Chromatography Online. Available at:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. Available at:[Link]

Sources

Application

In Vivo Dosing Protocols for Guanidinium-Morpholino Oligonucleotides in Murine Models

An Application Guide for Researchers Abstract This technical guide provides a comprehensive framework for the in-vivo administration of guanidinium-conjugated morpholino oligonucleotides in murine models. While the speci...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the in-vivo administration of guanidinium-conjugated morpholino oligonucleotides in murine models. While the specific chemical entity "2-Amino-1-morpholin-4-ylguanidine" is not extensively documented in public literature, this guide focuses on a closely related and widely utilized class of compounds: Morpholino antisense oligos covalently linked to an octa-guanidine dendrimer delivery moiety, commercially known as Vivo-Morpholinos. These compounds leverage the cell-penetrating properties of guanidinium groups to achieve systemic delivery and gene knockdown. We will detail the fundamental principles, dosing protocols, and critical considerations for researchers employing these powerful tools for in vivo target validation and therapeutic studies.

| Introduction: The Challenge of In Vivo Delivery

The efficacy of many promising therapeutic molecules, particularly oligonucleotides, is often limited by their inability to efficiently cross cell membranes and reach their intracellular targets. To overcome this barrier, various delivery technologies have been developed. One of the most successful strategies involves the use of cell-penetrating peptides or synthetic mimics. Arginine-rich peptides, for instance, utilize their cationic guanidinium groups to facilitate cellular uptake.

This principle is expertly applied in Vivo-Morpholinos, which consist of a charge-neutral Morpholino antisense oligonucleotide attached to a dendrimeric scaffold of eight guanidinium head groups.[1][2] This delivery moiety confers resistance to nucleases and proteases and dramatically enhances uptake into cells via endocytosis, enabling systemic in vivo applications that are not feasible with unmodified oligos.[1][2] This guide synthesizes field-proven protocols and mechanistic insights for the effective use of these compounds in mouse models.

| Mechanism of Action: Steric Hindrance

Unlike siRNA or other platforms that trigger enzymatic degradation of mRNA, Morpholino oligos act via a steric-blocking mechanism.[1] They bind to a complementary sequence on an RNA molecule, physically obstructing cellular machinery. This can be used to:

  • Block mRNA translation: By targeting the 5' UTR or start codon.

  • Modify pre-mRNA splicing: By targeting splice junctions or enhancers to induce exon skipping or inclusion.[2]

  • Inhibit miRNA activity: By binding to and sequestering mature miRNAs.

The guanidinium delivery vehicle is critical for getting the Morpholino oligo to its site of action within the cell.

cluster_0 Extracellular Space cluster_1 Cellular Interior VM Vivo-Morpholino (Oligo + Octa-Guanidine) Endosome Endosome VM->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape Cytosol Cytosol / Nucleus Escape->Cytosol TargetRNA Target RNA (pre-mRNA or mRNA) Cytosol->TargetRNA Binding Block Steric Blockade TargetRNA->Block Effect

Caption: Cellular uptake and mechanism of Vivo-Morpholinos.

| Preclinical Formulation & Preparation

Proper handling and formulation are paramount for reproducible in vivo results and for minimizing potential toxicity.

  • Reconstitution: Vivo-Morpholinos are typically supplied in lyophilized form.[3] They should be reconstituted using a sterile, nuclease-free vehicle. Saline or Phosphate-Buffered Saline (PBS) are the most common choices. Ensure the final solution is clear and free of particulates.

  • Concentration: The desired concentration will depend on the dosing volume and the target dose (mg/kg). For intravenous injections in mice, a low volume is critical (typically 50-100 µL), so a more concentrated stock may be required.

  • Storage: Once reconstituted, store aliquots at -20°C to prevent degradation and repeated freeze-thaw cycles.

Step-by-Step Reconstitution Protocol
  • Determine Required Volume: Calculate the total volume of vehicle needed to achieve your desired stock concentration based on the amount of lyophilized product (supplied in nanomoles).

  • Add Vehicle: Using sterile technique, add the calculated volume of sterile PBS or saline to the vial containing the lyophilized oligo.

  • Dissolve: Gently vortex or pipette up and down to ensure the oligo is fully dissolved. Avoid vigorous shaking, which can cause foaming.

  • Verify Clarity: Visually inspect the solution to ensure it is clear and free of any precipitation.

  • Aliquot & Store: Dispense the solution into sterile, low-binding microcentrifuge tubes in volumes suitable for a single experiment or cohort. Store immediately at -20°C.

| In Vivo Dosing Protocols for Murine Models

The choice of administration route and dosing regimen is dictated by the experimental goals, the target tissue, and the required duration of the effect.

| Routes of Administration

The optimal delivery route depends on whether systemic or localized effects are desired. For most applications aiming for broad tissue distribution, intravenous injection is the gold standard.[3]

Route Description Advantages Disadvantages Typical Volume (Mouse)
Intravenous (IV) Injection directly into a vein, typically the lateral tail vein.Rapid and complete bioavailability; provides the best systemic delivery.[3]Requires technical skill and proper animal restraint; potential for local inflammation if injection is missed.50 - 150 µL
Intraperitoneal (IP) Injection into the peritoneal cavity.Technically simpler than IV; allows for larger volumes.Slower, less complete absorption into systemic circulation; modest systemic delivery compared to IV.[3] Potential for injection into abdominal organs.100 - 300 µL
Local Injection Direct injection into a specific tissue or region (e.g., intracerebral, intramuscular).High local concentration at the target site; minimizes systemic exposure and potential side effects.Invasive; distribution is limited to the injection site.Variable (typically < 20 µL)
| Recommended Dosing Regimens

Dosage optimization is crucial for achieving significant target engagement without inducing toxicity. Dosing can be highly dependent on the specific oligo sequence and target. However, published studies provide excellent starting points.

Regimen Type Example Dosage Frequency Application Notes & Rationale Reference(s)
Short-Term / Acute 12.5 mg/kgDaily for 2-3 daysA loading dose strategy to quickly achieve effective tissue concentrations. Analysis is typically performed on day 3 or 4.[3]
Single High Dose 6 - 25 mg/kgSingle InjectionUsed to assess the immediate and short-term effects of target knockdown. A 6 mg/kg dose has shown significant effects.[4] Doses up to 25 mg/kg have been used to maximize effect.[2][2][4]
Long-Term / Chronic 12.5 - 25 mg/kgBi-weekly or WeeklyA maintenance strategy to sustain target knockdown over several weeks. Often preceded by a loading dose. Repeated injections have shown no detectable immune response.[4][4]

Note: These are starting recommendations. It is imperative to perform a dose-response study for your specific model and oligo to determine the optimal therapeutic window.

| Detailed Experimental Protocols

Protocol 3.3.1: Intravenous (IV) Tail Vein Injection

  • Animal Restraint: Place the mouse in a suitable restraint device, allowing clear access to the tail. Warming the tail with a heat lamp or warm water can aid in vasodilation, making the lateral veins more visible.

  • Prepare the Syringe: Draw the calculated dose volume into a 28-30 gauge insulin syringe. Ensure all air bubbles are removed.

  • Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.

  • Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, at a shallow angle (~15 degrees). A successful cannulation is often indicated by a small flash of blood in the needle hub.

  • Administer Dose: Inject the solution slowly and steadily. Observe the vein; if it blanches or a blister forms, the needle is not in the vein. If this occurs, withdraw the needle, apply gentle pressure, and attempt the injection more proximally on the tail or in the other vein.

  • Withdraw & Monitor: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 3.3.2: Intraperitoneal (IP) Injection

  • Animal Restraint: Securely restrain the mouse by scruffing the neck and back, ensuring the abdomen is exposed and immobile.

  • Positioning: Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Injection: Insert a 25-27 gauge needle at a 30-45 degree angle. Penetrate the skin and the abdominal wall. You may feel a slight "pop" as the needle enters the peritoneal cavity.

  • Administer Dose: Aspirate slightly to ensure you have not entered a blood vessel or organ (you should see no fluid or blood). Inject the dose smoothly.

  • Withdraw & Monitor: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

| Pharmacokinetics and Toxicology

| Distribution

A key advantage of the octa-guanidine delivery moiety is its ability to facilitate broad tissue distribution. Following systemic administration, Vivo-Morpholinos have been shown to achieve effective delivery in a wide variety of tissues, including skeletal muscle, diaphragm, heart, and liver, which are often difficult to target with unmodified oligos.[2][4]

| Safety and Toxicology

While generally well-tolerated at effective doses, high concentrations of cationic molecules can pose a risk.

  • Potential for Coagulation: One study noted that high concentrations of some Vivo-Morpholino sequences could increase blood clot formation in vitro, a phenomenon hypothesized to be related to the high cationic charge of the delivery dendrimer.[1] While this has not been widely reported as a significant issue in vivo at standard doses, it underscores the importance of adhering to recommended dosing protocols and avoiding unnecessarily high concentrations.

  • Acute Toxicity Studies: For novel compounds or when using doses significantly higher than those published, conducting a maximum tolerated dose (MTD) study is advisable.[5] This involves administering escalating single doses to cohorts of mice and observing them for a set period (e.g., 14 days) for clinical signs of toxicity, body weight changes, and mortality.[5][6]

  • Clinical Observations: Animals should be monitored regularly for any adverse effects, including changes in weight, activity level, grooming, and posture. A functional observation battery can be used to systematically assess any neurological or autonomic changes.[5]

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Analysis A1 Reconstitute Vivo-Morpholino A2 Calculate Dose (mg/kg) A1->A2 A3 Prepare Syringes A2->A3 B1 Record Baseline Body Weight A3->B1 B2 Administer Dose (e.g., IV or IP) B1->B2 B3 Monitor Animal Post-Injection B2->B3 C1 Monitor Daily (Weight, Clinical Signs) B3->C1 C2 Tissue Harvest at Endpoint C1->C2 C3 Analyze Target (e.g., qPCR, Western, Histo.) C2->C3

Caption: General experimental workflow for a murine dosing study.

| Conclusion

The conjugation of an octa-guanidine dendrimer to Morpholino oligonucleotides provides a robust and effective platform for in vivo gene modulation in murine models. By enabling systemic delivery to a wide range of tissues, these molecules have become an invaluable tool in basic research and preclinical drug development. Success in these experiments hinges on careful planning, adherence to sterile technique, and the implementation of rational dosing strategies. The protocols and considerations outlined in this guide provide a solid foundation for researchers to design and execute effective and reproducible in vivo studies.

| References

  • Gene Tools, LLC. (n.d.). Vivo-Morpholinos. Retrieved from [Link]

  • Meher, A. K., Vasko, M. R., & Fender, A. C. (2012). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Biotechniques, 53(4), 241–244. Retrieved from [Link]

  • MuriGenics. (n.d.). Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459824, 2-Amino-4-morpholin-4-yl-pyrimidine. Retrieved from [Link]

  • Sapa, J., Szafarz, M., & Wyska, E. (2021). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceuticals, 14(11), 1083. Retrieved from [Link]

  • Dukhnytskyi, V., Sokolyuk, V., Kozii, N., Ligomina, I., & Karpyuk, V. (2021). Assessing the Chronic Poisoning of White Mice Affected by Mospilan RP and Actara 25 WG. World's Veterinary Journal, 11(2), 208-214. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-2-amino-1-(morpholin-4-yl)propan-1-one hydrochloride. Retrieved from [Link]

  • Amantana, A., & Iversen, P. L. (2009). Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. Molecules, 14(4), 1335-1351. Retrieved from [Link]

  • Chen, L., Li, W. G., Wang, Y. T., Wang, F., & Xu, T. L. (2013). 2-Guanidine-4-methylquinazoline acts as a novel competitive antagonist of A type γ-aminobutyric acid receptors. Neuropharmacology, 75, 126-137. Retrieved from [Link]

  • Irie, T., & Koyama, Y. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceuticals, 16(5), 735. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-(2-benzothiazolylthio)-. Retrieved from [Link]

  • Wang, M., Feng, Z., Wang, C., Zhang, X., & Xiao, W. (2022). Pharmacokinetics and Main Metabolites of Anwulignan in Mice. Frontiers in Pharmacology, 13, 923933. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1369. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Zhang, J., et al. (2025). Ustilaginoidin D Induces Acute Toxicity and Hepatotoxicity in Mice. Toxins, 17(5), 234. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 26. Retrieved from [Link]

  • Wu, B., Lu, P., Benrashid, E., Malik, S., Ashar, J., Doran, T. J., & Lu, Q. L. (2009). Octa-guanidine morpholino restores dystrophin expression in cardiac and skeletal muscles and ameliorates pathology in dystrophic mdx mice. Molecular Therapy, 17(5), 864-871. Retrieved from [Link]

  • CyberLeninka. (n.d.). Assessing the Chronic Poisoning of White Mice Affected by Mospilan RP and Actara 25 WG. Retrieved from [Link]

  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved from [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527. Retrieved from [Link]

  • RUN. (n.d.). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318. Retrieved from [Link]

Sources

Method

Applications of 2-Amino-1-morpholin-4-ylguanidine in organic synthesis

Comprehensive Application Note: 2-Amino-1-morpholin-4-ylguanidine in Organic Synthesis Introduction: Structural Rationale and Reactivity Profile 2-Amino-1-morpholin-4-ylguanidine (CAS 186404-40-0), systematically known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: 2-Amino-1-morpholin-4-ylguanidine in Organic Synthesis

Introduction: Structural Rationale and Reactivity Profile

2-Amino-1-morpholin-4-ylguanidine (CAS 186404-40-0), systematically known as N-4-morpholinyl-hydrazinecarboximidamide, is a highly versatile, bifunctional building block in organic synthesis. Its molecular architecture combines a highly nucleophilic hydrazine moiety with a basic, hydrogen-bonding guanidine group, all tethered to a lipophilic morpholine ring.

From a mechanistic standpoint, the terminal nitrogen of the hydrazine group exhibits enhanced nucleophilicity due to the α -effect—the repulsion between adjacent lone pairs of electrons on the nitrogen atoms. This allows for regioselective attacks on electrophilic centers (such as carbonyls or orthoesters) prior to the engagement of the less nucleophilic, resonance-stabilized guanidine nitrogens[1]. Furthermore, the incorporation of the morpholine ring is a strategic choice in medicinal chemistry; it improves aqueous solubility, modulates the pKa of the guanidine system, and acts as a robust hydrogen-bond acceptor, making it a privileged pharmacophore in the development of K-ATP channel modulators[2].

Application I: Synthesis of Morpholino-Substituted 1,2,4-Triazoles

The 1,2,4-triazole core is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. 2-Amino-1-morpholin-4-ylguanidine is an ideal precursor for synthesizing 3-amino-1,2,4-triazoles via condensation with carboxylic acids or orthoesters[3].

Causality-Driven Protocol: Orthoester Condensation

Objective: Synthesize 3-(morpholin-4-ylamino)-1,2,4-triazole derivatives. Rationale: Orthoesters are utilized over acyl chlorides to prevent over-acylation of the highly reactive guanidine nitrogens. The use of catalytic p-toluenesulfonic acid (p-TsOH) activates the orthoester by protonating an alkoxy group, facilitating its departure as an alcohol and generating a highly electrophilic oxonium intermediate.

Step-by-Step Methodology:

  • Initiation: Suspend 2-Amino-1-morpholin-4-ylguanidine (1.0 equiv) in anhydrous acetonitrile (MeCN). The anhydrous environment is critical to prevent the competitive hydrolysis of the orthoester.

  • Activation: Add triethyl orthoformate (1.2 equiv) and a catalytic amount of p-TsOH (0.05 equiv).

  • Condensation & Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours. The α -nitrogen of the hydrazine attacks the activated orthoester first, forming a hydrazone intermediate. Subsequent intramolecular attack by the adjacent guanidine nitrogen closes the 5-membered ring[1].

  • In-Process Validation: Monitor the reaction via TLC (DCM:MeOH, 9:1). The disappearance of the highly polar starting material (which typically stays at the baseline) and the emergence of a UV-active spot at higher Rf​ validates the cyclization.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize the catalyst. Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure 1,2,4-triazole.

G A 2-Amino-1-morpholin- 4-ylguanidine C Hydrazone Intermediate A->C Condensation (-ROH) B Orthoester (Electrophile) B->C D 3-Morpholinoamino- 1,2,4-triazole C->D Intramolecular Cyclization

Caption: Workflow for the synthesis of 1,2,4-triazoles from 2-Amino-1-morpholin-4-ylguanidine.

Application II: Construction of 1,2,4-Triazine Scaffolds

The 1,2,4-triazine ring is a core structure in numerous bioactive compounds, including anticancer agents and kinase inhibitors[4]. The reaction of aminoguanidines with α -dicarbonyl compounds is the most robust pathway to access this scaffold[5].

Causality-Driven Protocol: α -Dicarbonyl Condensation

Objective: Synthesize morpholino-substituted 1,2,4-triazine scaffolds. Rationale: Glacial acetic acid is selected as both the solvent and the catalyst. It protonates the carbonyl oxygens of the α -dicarbonyl (e.g., benzil or phenylglyoxal), increasing their electrophilicity. The dual nucleophilic centers of 2-Amino-1-morpholin-4-ylguanidine allow for a tandem bis-condensation, driving the reaction thermodynamically toward the stable, aromatic triazine system[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the α -dicarbonyl compound (1.0 equiv) in glacial acetic acid.

  • Addition: Slowly add 2-Amino-1-morpholin-4-ylguanidine (1.1 equiv) at room temperature. A slight excess ensures complete consumption of the dicarbonyl.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 12 hours. The initial step is the regioselective attack of the hydrazine NH2​ on the more sterically accessible/electrophilic carbonyl, followed by ring closure via the guanidine NH2​ [5].

  • In-Process Validation: Aliquot 50 μ L of the reaction mixture, dilute in methanol, and analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the dehydrated, fully aromatized triazine confirms successful cyclization.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. The sudden change in polarity forces the hydrophobic triazine product to precipitate. Filter, wash with cold water to remove residual acetic acid, and dry in vacuo.

G A 2-Amino-1-morpholin-4-ylguanidine C Regioselective Nucleophilic Attack (Hydrazine NH2 to C=O) A->C B α-Dicarbonyl Compound B->C D Cyclization via Guanidine NH2 C->D Glacial AcOH, Reflux E 1,2,4-Triazine Scaffold D->E Dehydration (-H2O)

Caption: Mechanistic pathway for the synthesis of 1,2,4-triazine scaffolds.

Application III: Medicinal Chemistry & K-ATP Channel Modulators

Beyond heterocycle synthesis, the morpholinoguanidine substructure is a validated pharmacophore. Compounds such as PNU-37883A (a morpholinoguanidine derivative) are potent, vascular-selective ATP-sensitive potassium (K-ATP) channel blockers used in cardiovascular research[2].

2-Amino-1-morpholin-4-ylguanidine acts as an advanced intermediate for synthesizing next-generation K-ATP modulators. By selectively functionalizing the hydrazine moiety (e.g., via reductive amination with bulky aldehydes or acylation using chlorotrimethylsilane activation[7]), researchers can systematically explore the Structure-Activity Relationship (SAR) of the SUR2B/Kir6.1 channel binding pockets.

Quantitative Data Summary

The following table summarizes the typical reaction parameters, thermodynamic requirements, and yields when utilizing 2-Amino-1-morpholin-4-ylguanidine across different synthetic workflows.

Target ScaffoldElectrophile / Coupling PartnerCatalyst & SolventTemp / TimeTypical YieldKey Mechanistic Step
1,2,4-Triazole Orthoesters / Carboxylic Acidsp-TsOH / MeCN80°C, 4h75–85%Intramolecular cyclization[3]
1,2,4-Triazine α -Dicarbonyls (e.g., Benzil)Glacial Acetic AcidReflux, 12h80–90%Tandem bis-condensation[6]
N-Acylguanidine AcylcyanamidesTMSCl / DCMRT, 2h>90%Silylation activation[7]
Schiff Bases Aryl AldehydesNone / Ethanol60°C, 2h85–95%Imine formation (Hydrazine site)

References

  • Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity PMC - National Institutes of Health URL:[Link]

  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities International Journal of Innovative Science and Research Technology (IJISRT) URL:[Link]

  • ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential MDPI - Pharmaceuticals URL:[Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) RSC Advances - Royal Society of Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield and purity of 2-Amino-1-morpholin-4-ylguanidine

Welcome to the Technical Support Center for the synthesis and optimization of 2-Amino-1-morpholin-4-ylguanidine (CAS: 186404-40-0), also known as 1-amino-3-morpholinoguanidine. As a Senior Application Scientist, I have d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Amino-1-morpholin-4-ylguanidine (CAS: 186404-40-0), also known as 1-amino-3-morpholinoguanidine.

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we will dissect the mechanistic causality behind common synthesis failures, provide self-validating workflows, and troubleshoot the exact yield and purity bottlenecks you are likely encountering at the bench.

Section 1: Route Selection & Mechanistic Causality

The synthesis of substituted aminoguanidines requires precise control over nucleophilic substitutions. Legacy methods often relied on reacting morpholine with cyanogen bromide followed by hydrazine. However, cyanogen bromide is highly toxic and prone to generating cyanamide dimers, which severely impacts both yield and purity[1].

Modern, high-yield synthesis relies on the reaction of morpholine with S-methylisothiosemicarbazide hydroiodide (SMISC-HI) [2]. This route is highly selective, but it is an equilibrium-driven process that releases methyl mercaptan (MeSH) as a leaving group. Understanding this equilibrium is the key to mastering the synthesis.

SynthesisPathway Morpholine Morpholine (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Morpholine->Intermediate Nucleophilic Attack SMISC SMISC-HI (Electrophile) SMISC->Intermediate Product 2-Amino-1-morpholin-4-ylguanidine (Target Product) Intermediate->Product -MeSH (Equilibrium shift) MeSH Methyl Mercaptan (Leaving Group) Intermediate->MeSH Gas Evolution SideProduct Bis-guanidine Impurity (Over-reaction) Product->SideProduct Excess Heat / Poor Stoichiometry

Reaction mechanism and side-pathways for 2-Amino-1-morpholin-4-ylguanidine synthesis.

Quantitative Comparison of Synthetic Routes
Synthesis RouteKey ReagentsTypical YieldPrimary ImpuritiesScalability & Safety Profile
Route A (Recommended) Morpholine + SMISC-HI75–85%Bis-guanidines, unreacted SMISCHigh scalability; requires NaOCl scrubbing for toxic MeSH off-gassing.
Route B (Legacy) Morpholine + Cyanogen Bromide + Hydrazine45–55%Cyanamide dimers, unreacted morpholineLow scalability; uses highly toxic cyanogen bromide[1].

Section 2: Yield & Purity Troubleshooting FAQs

Q1: My reaction yield is plateauing around 60% despite extending the reaction time to 24 hours. Why is the reaction stalling? Causality: The reaction between morpholine and SMISC-HI is reversible. If the methyl mercaptan (MeSH) byproduct remains dissolved in the solvent, the equilibrium cannot shift fully toward the product (Le Chatelier’s Principle). Solution: Extended time will not fix a thermodynamic equilibrium issue. You must actively remove the MeSH from the system. Sparge the reaction mixture continuously with a gentle stream of inert gas (N₂ or Ar) during the reflux phase to physically strip the MeSH from the solvent.

Q2: I am detecting a significant high-molecular-weight impurity in my LC-MS analysis. What is it, and how do I prevent it? Causality: You are likely observing a bis(hydrazinecarboximidamide) derivative[3]. This occurs when your newly synthesized 2-Amino-1-morpholin-4-ylguanidine acts as a nucleophile and attacks another molecule of unreacted SMISC-HI. The terminal primary amine of the hydrazine moiety is highly nucleophilic. This secondary reaction is thermodynamically driven by excessive heat (>85°C). Solution: Cap your reaction temperature at 75°C. Additionally, use a slight stoichiometric excess of morpholine (1.2 eq). Because morpholine is less sterically hindered and present in higher concentration, it will kinetically outcompete the product for the remaining SMISC-HI.

Q3: During isolation, my product forms a viscous oil instead of a crystalline solid. How can I induce crystallization and improve purity? Causality: Aminoguanidine hydroiodide salts are extraordinarily hygroscopic. Even trace amounts of water in your solvent or ambient humidity will cause the product to "oil out" (liquid-liquid phase separation) rather than crystallize. Furthermore, trapped unreacted SMISC-HI can depress the melting point. Solution: Ensure absolute, anhydrous ethanol is used for the reaction. During isolation, concentrate the mixture to a minimal volume and utilize a solvent/anti-solvent precipitation method. Dropwise addition of ice-cold, anhydrous diethyl ether while vigorously stirring will force the salt to precipitate as a white powder.

Section 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each critical step includes a validation check to ensure the chemistry is proceeding as dictated by the mechanistic causality.

Materials Required:

  • S-methylisothiosemicarbazide hydroiodide (SMISC-HI) (1.0 eq)

  • Morpholine (Anhydrous, 1.2 eq)

  • Absolute Ethanol (Anhydrous)

  • 10% NaOCl (Bleach) solution for the gas scrubber

Step-by-Step Methodology:

  • System Setup: Equip a round-bottom flask with a reflux condenser, a sub-surface nitrogen sparging tube, and a gas outlet routed to a secondary flask containing 10% NaOCl (bleach) to neutralize the MeSH gas.

  • Reagent Suspension: Suspend SMISC-HI (10.0 g, 42.9 mmol) in 50 mL of anhydrous ethanol. Stir at 400 rpm at room temperature.

  • Nucleophile Addition: Add morpholine (4.48 g, 51.5 mmol, 1.2 eq) dropwise over 10 minutes.

    • Validation Check 1: The suspension should begin to clarify as the morpholine base interacts with the hydroiodide salt. The pH of the mixture should read ~9.

  • Thermal Activation & Sparging: Heat the reaction to 75°C. Initiate a gentle subsurface N₂ sparge.

    • Validation Check 2: Bubbling should be visible in the bleach trap, accompanied by a transient odor of MeSH (if not fully sealed). The cessation of vigorous bubbling in the trap (typically around 4-5 hours) serves as a macroscopic indicator that the forward equilibrium has been achieved.

  • Reaction Quench & Analysis: Remove from heat and cool to room temperature.

    • Validation Check 3: Pull a 10 µL aliquot for LC-MS. The chromatogram must show the disappearance of the SMISC-HI peak and the emergence of the target product mass (Expected [M+H]+ at m/z 160.1).

  • Isolation via Anti-Solvent: Concentrate the ethanol under reduced pressure at 40°C until the volume is reduced by 70%. Transfer the flask to an ice bath (0°C). Vigorously stir and add 40 mL of ice-cold anhydrous diethyl ether dropwise.

  • Filtration: Filter the resulting white precipitate under a vacuum, wash twice with 15 mL of cold diethyl ether, and dry under a high vacuum in a desiccator for 12 hours.

References

  • New Water-Soluble Copper(II) Complexes with Morpholine–Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action. Journal of Medicinal Chemistry / PMC. 2

  • Organic Letters Vol. 18 No. 21 - N-Cyanation of Secondary Amines Using Trichloroacetonitrile. ACS Publications. 1

  • Unexpected Formation of Bis(hydrazinecarboximidamide) via Ultrasound Promoted Rearrangement of Epoxy Ketone. Orbital: The Electronic Journal of Chemistry.3

Sources

Optimization

Optimizing reaction conditions for synthesizing 2-Amino-1-morpholin-4-ylguanidine analogs

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-morpholin-4-ylguanidine and its analogs. This platform is designed for researchers, scientists, and drug development professionals who require rigoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-morpholin-4-ylguanidine and its analogs. This platform is designed for researchers, scientists, and drug development professionals who require rigorous, field-proven methodologies for synthesizing morpholine-thiosemicarbazone hybrids and aminoguanidine precursors.

These structural motifs are highly valuable in the development of transition-metal chelators and nitric oxide synthase (NOS) inhibitors[1]. Below, you will find our validated experimental workflows, optimization data, and an advanced troubleshooting matrix.

Mechanistic Rationale & Reaction Workflow

The synthesis of aminoguanidine derivatives is predominantly achieved through the guanylation of primary or secondary amines[2]. To synthesize 2-amino-1-morpholin-4-ylguanidine, the most efficient route is the nucleophilic substitution of S-methylisothiosemicarbazide hydroiodide by morpholine [3].

The hydroiodide salt is critical; it protonates the isothiourea core, significantly increasing the electrophilicity of the central carbon[1]. As the morpholine nucleophile attacks, methyl mercaptan ( CH3​SH ) is eliminated as a gaseous byproduct.

SynthesisWorkflow A Morpholine (Nucleophile) B S-Methylisothiosemicarbazide HI (Electrophile) C Nucleophilic Addition (Solvent: EtOH, Reflux) D Tetrahedral Intermediate C->D E Elimination of CH3SH (Mercaptan Trapping) D->E F 2-Amino-1-morpholin-4-ylguanidine HI (Target Analog) E->F AB AB AB->C

Fig 1: Workflow for synthesizing 2-Amino-1-morpholin-4-ylguanidine via nucleophilic substitution.

Validated Experimental Protocol

This protocol outlines the synthesis of 2-Amino-1-morpholin-4-ylguanidine hydroiodide. It is designed as a self-validating system to ensure high fidelity at every step.

Step 1: Apparatus Preparation & Safety Setup

  • Action: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas ( N2​ ) inlet. Connect the top of the condenser to a two-stage gas scrubber (Flask 1: 2M ethanolic KOH; Flask 2: 10% NaOCl bleach solution).

  • Causality: The reaction releases methyl mercaptan ( CH3​SH ), a highly toxic and foul-smelling gas. The KOH traps the gas as a thiolate, and the bleach oxidizes it to an odorless sulfonate[4].

  • Self-Validation: Continuous bubbling in the scrubber flasks confirms positive pressure and the active displacement of the mercaptan byproduct, which is essential to drive the reaction equilibrium forward.

Step 2: Reagent Dissolution & Activation

  • Action: Add 10.0 mmol (2.33 g) of S-methylisothiosemicarbazide hydroiodide to the flask, followed by 50 mL of anhydrous ethanol. Stir until fully dissolved.

  • Causality: Anhydrous ethanol is selected because it solubilizes the hydroiodide salt effectively while providing a suitable boiling point (78°C) to overcome the activation energy barrier of the sterically hindered nucleophilic attack[3].

Step 3: Nucleophilic Addition

  • Action: Add 12.0 mmol (1.05 g, 1.04 mL) of anhydrous morpholine dropwise over 10 minutes at room temperature.

  • Causality: A 1.2 molar equivalent of morpholine ensures complete consumption of the electrophile. Dropwise addition prevents localized exothermic spikes that could lead to unwanted bis-alkylation or ring-opening side reactions.

Step 4: Reflux & Reaction Monitoring

  • Action: Heat the reaction mixture to a gentle reflux (75–78°C) for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) on silica gel (Eluent: DCM/MeOH 9:1, visualized with UV and ninhydrin stain).

  • Self-Validation: The starting S-methylisothiosemicarbazide will appear as a distinct, high-Rf spot. The reaction is self-validating when this spot completely disappears, replaced by a lower-Rf product spot (due to the highly polar guanidinium moiety)[2].

Step 5: Isolation & Purification

  • Action: Cool the mixture to 0°C in an ice bath. Concentrate the solvent under reduced pressure to ~15 mL. Add 30 mL of cold diethyl ether to precipitate the product. Filter the solid and recrystallize from hot ethanol.

  • Causality: The hydroiodide salt of 2-amino-1-morpholin-4-ylguanidine is insoluble in non-polar solvents like ether, allowing for selective precipitation while organic impurities remain dissolved in the supernatant.

Reaction Optimization Data

The table below summarizes the causality between solvent choice, thermal activation, and overall yield.

SolventTemperature (°C)Time (h)Morpholine (Eq.)Yield (%)HPLC Purity (%)Mechanistic Observation
Methanol65121.04588Incomplete conversion due to low activation energy.
Ethanol 78 8 1.2 82 96 Optimal balance of solubility and thermal activation.
Acetonitrile8281.26590Poor solubility of the hydroiodide salt intermediate.
DMF10041.55075High heat induces bis-alkylation and decomposition.

Troubleshooting & FAQs

TroubleshootingLogic Issue Low Product Yield Check1 Is CH3SH properly trapped? Issue->Check1 Fix1 Use NaOH/Bleach Trap Check1->Fix1 No Check2 Is the solvent anhydrous? Check1->Check2 Yes Fix2 Dry EtOH & use N2 atm Check2->Fix2 No Check3 Are there side reactions? Check2->Check3 Yes Fix3 Control temp to 60-70°C Check3->Fix3 Yes

Fig 2: Logical troubleshooting tree for addressing low yields in aminoguanidine synthesis.

Q1: My reaction stalls at ~50% conversion despite adding excess morpholine. How do I push it to completion? A: This is a classic equilibrium issue. The nucleophilic substitution releases methyl mercaptan ( CH3​SH ). If this gas remains dissolved in the solvent, it acts as a competing nucleophile, pushing the reaction backward. Fix: Increase the flow rate of your nitrogen sweep to actively purge the CH3​SH gas from the system into your scrubber. Alternatively, applying a slight vacuum periodically can degas the solvent.

Q2: I am observing multiple product spots on my TLC. What causes this and how can I prevent it? A: Multiple spots usually indicate over-reaction, specifically the formation of macrocyclic amidinoureas or bis-alkylated byproducts[5]. This occurs when the reaction temperature exceeds 80°C (e.g., using DMF) or if a massive excess of morpholine is used. Fix: Strictly control the temperature to 75-78°C (ethanol reflux) and limit morpholine to exactly 1.2 equivalents.

Q3: The final product is an oil instead of a crystalline solid. How do I induce crystallization? A: Aminoguanidine hydroiodide salts are highly hygroscopic and tend to "oil out" if water is present or if the residual ethanol concentration is too high. Fix: Redissolve the oil in a minimal amount of absolute ethanol, then add anhydrous diethyl ether dropwise until the solution becomes slightly cloudy. Scratch the inside of the flask with a glass rod to provide nucleation sites, and leave it at -20°C overnight.

Q4: Can I use the free base of S-methylisothiosemicarbazide instead of the hydroiodide salt? A: It is highly discouraged. The hydroiodide salt protonates the isothiourea core, significantly increasing the electrophilicity of the central carbon[1]. Using the free base will result in sluggish kinetics and require harsher conditions, which degrades the morpholine ring.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-1-morpholin-4-ylguanidine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-1-morpholin-4-ylguanidine. This resource provides in-depth troubleshooting strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-1-morpholin-4-ylguanidine. This resource provides in-depth troubleshooting strategies and foundational knowledge to address the common challenge of its poor solubility in non-polar solvents. Our goal is to empower you with the scientific rationale and practical methodologies to ensure the success of your experiments.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the solubility of 2-Amino-1-morpholin-4-ylguanidine.

Q1: Why is 2-Amino-1-morpholin-4-ylguanidine so difficult to dissolve in non-polar solvents like hexane or toluene?

A1: The poor solubility of 2-Amino-1-morpholin-4-ylguanidine in non-polar solvents is a direct consequence of its molecular structure and the principle of "like dissolves like".[1] The molecule is inherently polar due to the combination of three key functional groups:

  • Guanidine Group: This group is strongly basic and readily protonated, forming a resonant cationic species. This charge makes it highly hydrophilic (water-loving). Guanidine derivatives are known to be dications at physiological pH, which predisposes them to binding with DNA and contributes to their polarity.[2]

  • Morpholine Ring: While the morpholine ring itself is an organic heterocycle, the presence of both an ether linkage and a secondary amine group makes it a polar moiety.[3][4] Morpholine is completely miscible with water.[3]

  • Primary Amino Group (-NH2): This group actively participates in hydrogen bonding, further increasing the molecule's polarity.[5]

In contrast, non-polar solvents like hexane are characterized by weak van der Waals forces. For dissolution to occur, the energy released from the interaction between the solute (your compound) and the solvent must be sufficient to overcome the strong intermolecular forces within the solute itself (solute-solute) and within the solvent (solvent-solvent).[6] In this case, the strong hydrogen bonds and ionic interactions among the 2-Amino-1-morpholin-4-ylguanidine molecules are far more favorable than any potential interactions with a non-polar solvent.

Q2: What specific intermolecular forces make this compound so polar?

A2: The dominant intermolecular forces are:

  • Ion-Dipole and Dipole-Dipole Interactions: The protonated guanidinium group creates a strong positive charge, leading to powerful interactions with polar solvents.

  • Hydrogen Bonding: The primary amino group and the nitrogen atoms in the guanidine and morpholine groups can act as hydrogen bond acceptors, while the hydrogens on the amino and guanidine groups act as hydrogen bond donors. These are strong, directional bonds that non-polar solvents cannot form.

The significant energy difference between these strong polar interactions and the weak induced-dipole interactions offered by non-polar solvents is the primary thermodynamic barrier to dissolution.[7]

Part 2: Troubleshooting Guide - Practical Solubilization Strategies

Here we present field-proven methods to overcome the solubility limitations of 2-Amino-1-morpholin-4-ylguanidine.

Method 1: Co-Solvency Systems

This is often the most direct and efficient method for solubilizing a polar compound in a less polar medium.

A3: A co-solvent is a solvent that is miscible with both your primary non-polar solvent and your polar solute.[8] The mechanism works by altering the overall properties of the solvent system. The co-solvent essentially builds a bridge between two incompatible phases. By adding a polar, water-miscible organic solvent, you reduce the overall polarity of the solvent system, which can disrupt the strong hydrogen bonding network of a highly polar solvent, making it more accommodating to non-polar solutes.[][10] Conversely, for your application, a small amount of a polar co-solvent can create "pockets" of polarity within the non-polar bulk solvent, allowing the polar 2-Amino-1-morpholin-4-ylguanidine to interact favorably and dissolve.

cluster_0 Initial State: Immiscible cluster_1 Co-Solvent Addition cluster_2 Final State: Solubilized Compound Polar Compound Solvent Non-Polar Solvent Compound->Solvent No Interaction (Insoluble) CoSolvent Co-Solvent (Amphiphilic) SolventSystem Non-Polar Solvent with Co-Solvent Micro-environments SolubilizedCompound Polar Compound SolubilizedCompound->SolventSystem Interaction (Soluble)

Caption: Co-solvency mechanism for solubilization.

A4: The choice of co-solvent depends on the requirements of your downstream application, including toxicity and reactivity. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful and commonly used co-solvents for dissolving difficult compounds.[11]

Table 1: Common Co-Solvents for Polar Compounds

Co-SolventDielectric Constant (20°C)Key CharacteristicsRecommended Starting % (v/v)
Dimethyl Sulfoxide (DMSO)47.2Highly polar, aprotic. Excellent solubilizing power.[11]1-10%
N,N-Dimethylformamide (DMF)36.7Polar, aprotic. Good for organic synthesis.1-10%
Ethanol24.6Protic, less toxic. Commonly used in pharma.[]5-20%
Propylene Glycol32.0Common pharmaceutical excipient.[11]5-20%
Polyethylene Glycol 400 (PEG 400)12.5Low toxicity, often used in formulations.[][12]10-30%

A5: Absolutely. This protocol uses a systematic approach to find the minimum effective co-solvent concentration.

Experimental Protocol: Co-Solvent Titration for Solubilization

  • Preparation:

    • Weigh a precise amount of 2-Amino-1-morpholin-4-ylguanidine into a clear vial (e.g., 10 mg).

    • Prepare stock solutions of your chosen co-solvents (e.g., DMSO, Ethanol) in the primary non-polar solvent.

  • Initial Test:

    • Add a small, measured volume of the pure non-polar solvent to the vial (e.g., 1 mL).

    • Vortex or sonicate the mixture for 2-5 minutes. Observe for dissolution. As expected, it will likely remain a suspension.

  • Titration:

    • Begin adding the co-solvent in small, precise increments (e.g., 10 µL at a time, representing 1% v/v).

    • After each addition, vortex or sonicate the vial vigorously for 2-5 minutes.

    • Visually inspect the solution against a dark background for any remaining solid particles.

  • Endpoint Determination:

    • Continue the incremental addition of the co-solvent until all solid material is completely dissolved, and the solution is clear.

    • Record the total volume of co-solvent added. This represents the minimum concentration required for solubilization under these conditions.

  • Validation:

    • To ensure stability, let the final solution stand at room temperature for at least one hour and then at 4°C for another hour to check for any precipitation. If the solution remains clear, the system is stable.

Method 2: Micellar Solubilization using Polymeric Micelles

This advanced technique is particularly useful in drug development and biological assays where the final formulation needs to be compatible with aqueous environments, even if the initial solubilization step is challenging.

A6: Micellar solubilization is preferred when:

  • The final application involves an aqueous medium, and you need to avoid precipitating the compound upon dilution.[12]

  • You need to protect the compound from degradation.[13]

  • You are developing a drug delivery system to improve pharmacokinetics and reduce off-target toxicity.[14][15]

A7: While polymeric micelles are most famous for encapsulating hydrophobic drugs in their core, specialized micelles can be designed to handle hydrophilic compounds.[13] This is typically achieved using:

  • Reverse Micelles: In a non-polar solvent, amphiphilic block copolymers can self-assemble into reverse micelles, where the hydrophilic blocks form a core and the hydrophobic blocks form a corona that interacts with the solvent. Your polar compound can be encapsulated within this hydrophilic core.

  • Chemical Conjugation: The drug can be chemically linked to the core-forming block of the copolymer, which then self-assembles into a micelle.[15]

  • Electrostatic Interactions: For charged compounds like protonated 2-Amino-1-morpholin-4-ylguanidine, block copolymers with charged blocks can be used to encapsulate the drug via electrostatic attraction.[13]

Caption: Encapsulation in a reverse polymeric micelle.

A8: The emulsification and solvent evaporation technique is a robust method for creating drug-loaded micelles.[14]

Experimental Protocol: Micelle Preparation by Solvent Evaporation

  • Organic Phase Preparation:

    • Select a suitable amphiphilic block copolymer (e.g., one with a polyethylene glycol (PEG) hydrophilic block and a polylactic acid (PLA) hydrophobic block).

    • Dissolve both the copolymer and your 2-Amino-1-morpholin-4-ylguanidine in a common, volatile water-miscible organic solvent (e.g., acetonitrile or acetone). This step may require sonication.

  • Aqueous Phase Preparation:

    • Prepare an aqueous buffer solution. For reverse micelles, this would be your non-polar solvent.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous/non-polar phase while stirring vigorously or sonicating. This creates an oil-in-water (or water-in-oil for reverse micelles) emulsion where the polymer and drug are in dispersed droplets.

  • Solvent Evaporation:

    • Allow the volatile organic solvent to evaporate slowly under reduced pressure (using a rotary evaporator) or by stirring overnight in a fume hood.

    • As the organic solvent is removed, the block copolymers will self-assemble into micelles, entrapping the 2-Amino-1-morpholin-4-ylguanidine within their cores.[14]

  • Purification:

    • The resulting micellar solution can be filtered (e.g., through a 0.22 µm filter) to remove any non-encapsulated compound aggregates and sterilize the solution.

This guide provides a starting point for your investigations. The optimal method and specific parameters will always depend on the precise conditions and goals of your experiment. We encourage you to use these principles as a foundation for rational experimental design.

References

  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC. (2025, October 21).
  • Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System. (2021, November 30). Journal of Drug Delivery and Therapeutics.
  • Strategies to improve micelle stability for drug delivery - PMC - NIH. (n.d.).
  • Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine. (2023, March 12). MDPI.
  • Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). International Journal of Pharmaceutical Sciences and Research.
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences.
  • How do non-polar substances dissolve in non-polar solvents? - Chemistry Stack Exchange. (2012, October 3). Chemistry Stack Exchange.
  • How do covalent compounds dissolve so easily in non polar organic solvents? - Quora. (2017, July 21). Quora.
  • The Solution Process. (n.d.). Chemistry LibreTexts.
  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? (n.d.). Stanford Chemicals.
  • MORPHOLINE. (n.d.). PubChem.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). University of the Pacific.
  • Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches, Antiparasitic Activity and DNA Binding Properties - PubMed. (n.d.). PubMed.
  • 110-91-8, Morpholine Formula - ECHEMI. (n.d.). ECHEMI.

Sources

Optimization

Ideal storage conditions, stability, and shelf life of 2-Amino-1-morpholin-4-ylguanidine

Welcome to the Application Support Center for 2-Amino-1-morpholin-4-ylguanidine . As a highly reactive and specialized chemical probe, this compound requires rigorous handling protocols to maintain its structural integri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 2-Amino-1-morpholin-4-ylguanidine . As a highly reactive and specialized chemical probe, this compound requires rigorous handling protocols to maintain its structural integrity. This guide provides drug development professionals and researchers with field-proven methodologies, causality-driven troubleshooting, and validated storage protocols.

Part 1: Core FAQs on Storage, Stability, and Shelf Life

Q: What are the ideal long-term storage conditions for the solid powder, and why? A: The solid compound must be stored at -20°C in a tightly sealed, light-resistant container with a high-capacity desiccant . The Causality: 2-Amino-1-morpholin-4-ylguanidine contains two highly sensitive moieties. First, the guanidine group is inherently hygroscopic and highly susceptible to hydrolytic cleavage in the presence of trace moisture, which breaks the C=N bond to form inactive aminoureas [1]. Second, the morpholine ring contains a tertiary amine that is prone to N-oxidation when exposed to atmospheric oxygen and UV light. Cold, dry, and dark conditions arrest both thermodynamic degradation pathways.

Q: My assay results are suddenly inconsistent after using a 1-month-old stock solution. What happened? A: You are likely observing the downstream effects of guanidine hydrolysis . If your stock solution was subjected to repeated freeze-thaw cycles, ambient moisture condensed inside the vial. Water acts as a nucleophile, attacking the basic guanidine carbon. This converts the active pharmaceutical ingredient (API) into an inactive degradation product, drastically lowering your effective concentration. Solution: Transition immediately to a single-use aliquot system (detailed in the protocols below).

Q: I detect a mass shift of +16 Da in my LC-MS analysis of the stored compound. What is this impurity? A: A +16 Da mass shift is the definitive signature of morpholine N-oxide formation . This occurs when the tertiary amine in the morpholine ring is oxidized by dissolved oxygen in your solvent or prolonged exposure to atmospheric air. Solution: Purge all reconstitution solvents with an inert gas (Argon) and store aliquots under an Argon blanket.

Part 2: Quantitative Stability Matrix

To facilitate experimental planning, the following table summarizes the validated shelf life of 2-Amino-1-morpholin-4-ylguanidine across various environmental states. These metrics align with standard [2].

Storage StateTemperatureContainer / EnvironmentEstimated Shelf LifePrimary Degradation Risk
Solid (Powder) -20°CSealed, amber vial, desiccant24 - 36 monthsNegligible if kept strictly dry
Solid (Powder) +4°CSealed, amber vial, desiccant12 monthsSlow moisture ingress
Solid (Powder) +25°C (RT)Ambient (Exposed to air)< 1 weekRapid ambient hydrolysis [1]
Liquid (DMSO) -80°CAnhydrous, Argon-purged6 monthsFreeze-thaw condensation
Liquid (Aqueous) +4°CpH > 8.0 (Unbuffered)< 24 hoursBase-catalyzed hydrolysis[1]

Part 3: Visualizing Degradation and Workflows

Understanding the mechanisms of degradation and the strict handling workflow is critical to preventing experimental failure.

DegradationPathway Compound 2-Amino-1-morpholin-4-ylguanidine (Intact Active Compound) Hydrolysis Moisture Exposure (Hydrolysis Pathway) Compound->Hydrolysis Oxidation Oxygen / UV Light (Oxidation Pathway) Compound->Oxidation GuanidineCleavage Guanidine Bond Cleavage (Aminourea Formation) Hydrolysis->GuanidineCleavage MorpholineOx Morpholine N-Oxide Formation Oxidation->MorpholineOx Loss Loss of Pharmacological Efficacy & Assay Interference GuanidineCleavage->Loss MorpholineOx->Loss

Fig 1: Primary degradation pathways via hydrolysis and oxidation leading to efficacy loss.

StorageWorkflow Start Receive Compound (Solid State) Check Inspect Seal & Desiccant Start->Check Decision1 Seal Intact? Check->Decision1 StoreSolid Store at -20°C with Desiccant Decision1->StoreSolid Yes Reject Quarantine & Test (HPLC-MS) Decision1->Reject No Recon Reconstitute in Anhydrous DMSO StoreSolid->Recon For Assays Aliquots Prepare Single-Use Aliquots Recon->Aliquots StoreLiquid Store at -80°C (Max 6 Months) Aliquots->StoreLiquid

Fig 2: Optimal receipt, reconstitution, and storage workflow for maximum stability.

Part 4: Experimental Protocols & Troubleshooting

Protocol 1: Anhydrous Reconstitution & Self-Validating Aliquoting

This protocol is designed as a self-validating system . By incorporating a quality-gate check before long-term storage, you prevent the downstream failure of expensive biological assays.

Objective: Prepare assay-ready stock solutions while mitigating hydrolytic and oxidative degradation. Materials: Anhydrous DMSO (≤0.005% water), Argon gas, low-bind amber microcentrifuge tubes.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of 2-Amino-1-morpholin-4-ylguanidine to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, instantly initiating the hydrolysis cascade.

  • Solvent Preparation: Purge the anhydrous DMSO with Argon gas for 5 minutes prior to use to displace dissolved oxygen.

  • Reconstitution: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved. Do not sonicate, as localized heating can accelerate degradation.

  • Aliquoting: Dispense into single-use, low-bind amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

  • Inert Gas Blanket: Overlay each aliquot with Argon gas before capping tightly.

  • Self-Validation (Quality Gate): Randomly select one aliquot and subject it to HPLC-UV/MS analysis. The main peak must exhibit ≥98% Area Under Curve (AUC) .

    • Pass: Transfer the remaining aliquots immediately to -80°C storage.

    • Fail (<98%): Discard the batch. Moisture or oxygen was introduced during handling, and the stock is compromised.

Protocol 2: Stability-Indicating Assay (HPLC-MS)

To comply with [3], researchers must be able to differentiate the intact API from its degradation products.

Step-by-Step Methodology:

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm) suitable for polar basic compounds.

  • Mobile Phase:

    • Phase A: Water with 0.1% Trifluoroacetic acid (TFA). (Note: TFA is required to ion-pair with the basic guanidine group, preventing peak tailing).

    • Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Run a shallow gradient from 2% B to 60% B over 10 minutes to ensure separation of the highly polar intact compound from the slightly less polar oxidized/hydrolyzed impurities.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. Couple with Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Data Interpretation:

    • Intact Compound: Look for the expected [M+H]+ parent ion.

    • Hydrolysis Product: Look for a mass shift corresponding to the loss of the imine group and addition of oxygen (aminourea formation).

    • Oxidation Product: Look for a +16 Da mass shift (N-oxide).

References

  • Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Q1 Stability Testing of Drug Substances and Drug Products Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-Amino-1-morpholin-4-ylguanidine and Aminoguanidine: A Technical Guide for Drug Development Professionals

Executive Summary Aminoguanidine, a prototypical inhibitor of advanced glycation end-product (AGE) formation, has been extensively studied for its potential in mitigating diabetic complications. However, its clinical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminoguanidine, a prototypical inhibitor of advanced glycation end-product (AGE) formation, has been extensively studied for its potential in mitigating diabetic complications. However, its clinical development has been hampered by concerns regarding its efficacy and safety profile.[1][2] This has spurred interest in developing novel aminoguanidine derivatives with improved therapeutic indices. This guide provides a comparative analysis of the well-characterized aminoguanidine and a structurally related derivative, 2-Amino-1-morpholin-4-ylguanidine. Due to the limited publicly available data on 2-Amino-1-morpholin-4-ylguanidine, this comparison is based on the established properties of aminoguanidine and structure-activity relationship (SAR) principles to project the potential efficacy and safety of its morpholine-containing analogue.

Introduction to Aminoguanidine and its Derivatives

Aminoguanidine is a small, nucleophilic hydrazine compound that has been a cornerstone in the research of AGE inhibitors.[3] AGEs are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[3] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.[4][5] Aminoguanidine's primary mechanism of action involves trapping reactive dicarbonyl species, such as methylglyoxal (MGO) and glyoxal (GO), which are key intermediates in AGE formation.[3][6]

Despite its promise, aminoguanidine's clinical utility has been questioned due to adverse effects and insufficient efficacy in late-stage trials.[2][7] This has led to the exploration of structural modifications to the aminoguanidine scaffold to enhance potency and reduce toxicity. The introduction of a morpholine moiety, as seen in 2-Amino-1-morpholin-4-ylguanidine, is a common medicinal chemistry strategy to improve pharmacokinetic properties and potentially modulate biological activity.[8][9]

Comparative Mechanism of Action

Aminoguanidine: The principal therapeutic action of aminoguanidine is the inhibition of AGE formation.[3][10] This is achieved through the nucleophilic reaction of its hydrazine group with the carbonyl groups of dicarbonyl intermediates, preventing them from cross-linking with proteins.[6][11] Additionally, aminoguanidine is a known inhibitor of diamine oxidase and inducible nitric oxide synthase (iNOS), which contributes to its complex pharmacological profile.[11][12]

2-Amino-1-morpholin-4-ylguanidine (Projected): The core guanidine moiety responsible for the anti-glycation activity is retained in this derivative. Therefore, it is expected to inhibit AGE formation through a similar dicarbonyl trapping mechanism. The key difference lies in the substitution of a hydrogen atom of the hydrazine group with a morpholine ring. This substitution may influence the compound's:

  • Nucleophilicity: The electron-withdrawing nature of the morpholine nitrogen could potentially modulate the nucleophilicity of the reactive hydrazine group, thereby affecting its dicarbonyl scavenging efficiency.

  • Selectivity: The steric bulk and physicochemical properties of the morpholine ring could alter the binding affinity for secondary targets like iNOS and diamine oxidase. This could potentially lead to a more selective anti-glycation agent with fewer off-target effects. Structure-activity relationship studies on guanidine derivatives have shown that substitutions on the guanidine nitrogen can significantly impact iNOS inhibitory activity.[12]

Signaling Pathway: AGE Formation and Inhibition

AGE Formation Pathway Mechanism of Advanced Glycation End-product (AGE) Formation and Inhibition cluster_Maillard Maillard Reaction cluster_Inhibition Inhibition Pathway Glucose Glucose Schiff_Base Schiff Base (Reversible) Glucose->Schiff_Base + Protein Protein Protein (with -NH2 group) Amadori_Product Amadori Product (e.g., Fructosamine) Schiff_Base->Amadori_Product Rearrangement dicarbonyls Reactive Dicarbonyls (MGO, GO, 3-DG) Amadori_Product->dicarbonyls Oxidation/ Fragmentation AGEs Advanced Glycation End-products (AGEs) (Cross-linked, Fluorescent) dicarbonyls->AGEs + Protein Trapped_Complex Inert Triazine Derivatives dicarbonyls->Trapped_Complex Trapping Reaction Aminoguanidine Aminoguanidine or 2-Amino-1-morpholin-4-ylguanidine Aminoguanidine->Trapped_Complex Experimental Workflow Workflow for In Vitro AGE Inhibition Assay prep 1. Prepare Solutions (BSA, Glucose, Test Compounds) mix 2. Mix Reagents (BSA + Glucose + Inhibitor) prep->mix incubate 3. Incubate Samples (37°C, 7-14 days) mix->incubate measure 4. Measure Fluorescence (Ex: 370 nm, Em: 440 nm) incubate->measure calculate 5. Calculate % Inhibition measure->calculate analyze 6. Determine IC50 Values calculate->analyze

Caption: A stepwise workflow for assessing the in vitro anti-glycation activity.

Conclusion and Future Directions

While aminoguanidine has been a valuable research tool, its therapeutic potential is limited. The design of derivatives such as 2-Amino-1-morpholin-4-ylguanidine represents a logical step toward developing safer and more effective anti-glycation agents. Based on established structure-activity relationships, it is hypothesized that the addition of a morpholine moiety may improve the pharmacokinetic profile and potentially enhance the selectivity of the parent compound.

However, this remains a projection in the absence of direct experimental evidence. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of 2-Amino-1-morpholin-4-ylguanidine. Key studies should include:

  • Direct comparative assays against aminoguanidine for AGE inhibition and off-target enzyme activities (iNOS, diamine oxidase).

  • Pharmacokinetic studies in animal models to determine bioavailability, half-life, and metabolic fate.

  • Toxicity profiling to assess any potential advantages over aminoguanidine.

Such studies are essential to validate the therapeutic potential of this and other novel aminoguanidine derivatives in the ongoing effort to combat diabetic complications and other AGE-related pathologies.

References

  • Miyata, T., et al. (1998). Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin. Journal of the American Society of Nephrology, 9(2), 277-83. [Link]

  • Edelstein, D., & Brownlee, M. (1992). Mechanistic Studies of Advanced Glycosylation End Product Inhibition by Aminoguanidine. Diabetes, 41(1), 26-29. [Link]

  • Thornalley, P. J. (1992). Mechanistic Studies of Advanced Glycosylation End Product Inhibition by Aminoguanidine. Diabetes, 41(1), 26-29. [Link]

  • Cunha, D. A., et al. (2011). Inhibition of Advanced Glycation End Products by Aminoguanidine Restores Mast Cell Numbers and Reactivity in Alloxan-Diabetic Rats. European Journal of Pharmacology, 669(1-3), 143-8. [Link]

  • Takeuchi, M., et al. (2021). Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products. Frontiers in Neuroscience. [Link]

  • Tiburcio, T., et al. (2023). More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants. MDPI. [Link]

  • Gorren, A. C., et al. (2005). Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. The Biochemical journal, 388(Pt 3), 941–949. [Link]

  • Taylor & Francis Online. (n.d.). Aminoguanidine – Knowledge and References. Taylor & Francis. [Link]

  • MoreLife. (2006). Research Chemicals - Aminoguanidine. MoreLife. [Link]

  • Wang, Y., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 14(1), 26359. [Link]

  • de Oliveira, A. C. S., et al. (2021). Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation. ACS Omega, 6(45), 30485–30495. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

  • CORE. (2019). Synthesis and antibacterial activity evaluation of aminoguanidine or dihydrotriazine derivatives. CORE. [Link]

  • ResearchGate. (n.d.). Effect of Aminoguanidine on Advanced Glycation End Products (AGEs) using Normal and Diabetic Plasma. ResearchGate. [Link]

  • ResearchGate. (n.d.). Studies on synthesis and iNOS/PAF dual inhibitory activity of dithiolane guanidine and amidine compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro activity and selectivity of nitro-guanidines against the isolated isoforms of NOS. ResearchGate. [Link]

  • Bentham Science. (n.d.). Quantitative Structure-Activity Relationship Studies on Nitric Oxide Synthase Inhibitors. Current Enzyme Inhibition. [Link]

  • Serban, A. I., et al. (2011). In vitro studies on efficacy and toxicity of aminoguanidine. Epistemonikos. [Link]

  • de Oliveira, A. C. S., et al. (2021). Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation. ACS Omega, 6(45), 30485–30495. [Link]

  • PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine. PubChem. [Link]

  • International Journal of Innovative Science and Research Technology. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. IJISRT. [Link]

  • PubChem. (n.d.). 1-(4-Morpholinophenyl)guanidine. PubChem. [Link]

  • MDPI. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. MDPI. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3323-3333. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

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  • PubChem. (n.d.). 2-Morpholinoaniline. PubChem. [Link]

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Comparative

1H and 13C NMR Reference Guide: 2-Amino-1-morpholin-4-ylguanidine vs. Standard Alternatives

Introduction & Structural Context 2-Amino-1-morpholin-4-ylguanidine (CAS 186404-40-0), formally designated as N-4-morpholinyl-[1], is a specialized nitrogen-dense building block. It combines a morpholine heterocycle with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

2-Amino-1-morpholin-4-ylguanidine (CAS 186404-40-0), formally designated as N-4-morpholinyl-[1], is a specialized nitrogen-dense building block. It combines a morpholine heterocycle with an aminoguanidine moiety, serving as a critical intermediate in the synthesis of bioactive heterocycles. For researchers and drug development professionals, unambiguous structural elucidation of this compound is critical, as the high nitrogen content and potential for tautomerization can complicate spectral interpretation.

This guide objectively compares the NMR spectral profile of 2-Amino-1-morpholin-4-ylguanidine against its foundational constituents—morpholine and aminoguanidine—providing a robust framework for analytical validation.

Mechanistic Analysis of Chemical Shifts (Expertise & Experience)

Understanding the causality behind the observed chemical shifts is essential for accurate peak assignment and avoiding mischaracterization:

  • The Morpholine Scaffold: In solution, the morpholine ring [2]. This geometry, coupled with the electronegativity of the oxygen atom, strongly deshields the adjacent C2 and C6 equatorial and axial protons, pushing their resonance downfield to approximately 3.6–3.8 ppm[2]. The C3 and C5 protons, adjacent to the nitrogen, are highly sensitive to N-substitution. The electron-withdrawing nature of the attached hydrazinecarboximidamide group pulls electron density away from the morpholine nitrogen, causing a noticeable downfield shift of the C3/C5 protons compared to unsubstituted morpholine[2].

  • The Aminoguanidine Core: The carbon atom within the guanidine core (C=N) is surrounded by three electronegative nitrogen atoms. This highly delocalized, nitrogen-dense environment results in a[3]. Advanced of nitrogen-dense compounds, including aminoguanidine hydrochlorides, confirm that this extreme deshielding is a hallmark of the guanidinium/guanidine carbon[4]. Furthermore, the N-H and NH2 protons exhibit broad singlets due to quadrupolar relaxation from the 14N nuclei and rapid chemical exchange, which can be dynamically probed using solvent variations[5].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following self-validating NMR protocol is recommended for analyzing 2-Amino-1-morpholin-4-ylguanidine:

Step 1: Sample Preparation Weigh exactly 15–20 mg of the analyte to ensure an optimal signal-to-noise ratio without causing concentration-dependent aggregation.

Step 2: Solvent Selection Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is mandatory over CDCl3 because it prevents the rapid exchange of the guanidine N-H protons, allowing them to be observed as broad singlets.

Step 3: Internal Standard Calibration Add 0.05% v/v Tetramethylsilane (TMS) to calibrate the spectrum precisely at 0.00 ppm.

Step 4: 1H NMR Acquisition Acquire at 400 MHz using 16–32 scans with a relaxation delay ( d1​ ) of 2.0 seconds to ensure complete relaxation of the morpholine protons.

Step 5: Self-Validation via D2O Exchange (Critical) After the initial 1H NMR acquisition, add 2 drops of Deuterium Oxide (D2O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The immediate disappearance of the broad signals between 5.50–7.50 ppm validates their assignment as the exchangeable hydrazine and guanidine protons.

Step 6: 13C NMR Acquisition Acquire at 100 MHz using a minimum of 1024 scans with proton decoupling. The long relaxation time of the quaternary guanidine carbon necessitates a sufficient d1​ delay (2.0–3.0 s) for accurate integration.

Quantitative Data: Reference Spectra Comparison

The following tables summarize the expected chemical shifts, providing a direct comparison between the target compound and its structural alternatives.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ )
Proton Environment2-Amino-1-morpholin-4-ylguanidine (δ ppm)Morpholine (δ ppm)Aminoguanidine (δ ppm)Multiplicity & Coupling
O-CH2 (C2, C6) 3.65 – 3.753.50 – 3.55N/ATriplet (4H), J ≈ 4.5 Hz
N-CH2 (C3, C5) 2.80 – 2.902.70 – 2.75N/ATriplet (4H), J ≈ 4.5 Hz
N-H / NH2 Core 5.50 – 7.50 (br)2.00 (br)4.50 – 7.00 (br)Multiplet (Exchangeable)
Table 2: 13C NMR Chemical Shift Comparison (100 MHz, DMSO- d6​ )
Carbon Environment2-Amino-1-morpholin-4-ylguanidine (δ ppm)Morpholine (δ ppm)Aminoguanidine (δ ppm)
Guanidine (C=N) 159.5 – 161.0N/A158.0 – 160.5
O-CH2 (C2, C6) 66.567.8N/A
N-CH2 (C3, C5) 51.246.2N/A

(Note: The downfield shift of the N-CH2 carbons from 46.2 ppm in morpholine to 51.2 ppm in the target compound is a direct consequence of the electron-withdrawing aminoguanidine substitution.)

Structural Elucidation Workflow

G A Sample Preparation (DMSO-d6 + TMS) B 1H NMR Acquisition (400 MHz) A->B C 13C NMR Acquisition (100 MHz) A->C D D2O Exchange (Identify N-H/N-H2) B->D E 2D NMR (COSY/HSQC) (Signal Assignment) B->E C->E F Structural Validation (2-Amino-1-morpholin-4-ylguanidine) D->F E->F

Step-by-step NMR workflow for the structural validation of 2-Amino-1-morpholin-4-ylguanidine.

References

  • Title: Efficient Scavenging of Fatty Acid Oxidation Products by Aminoguanidine Source: ACS Publications URL: [Link]

  • Title: Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 Source: ACS Publications URL: [Link]

  • Title: Carbon-13 chemical shift tensor measurements for nitrogen-dense compounds Source: PubMed, National Institutes of Health URL: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 2-Amino-1-morpholin-4-ylguanidine

LC-MS/MS Fragmentation Profiling and Performance Comparison: 2-Amino-1-morpholin-4-ylguanidine As drug development increasingly focuses on specialized dicarbonyl scavengers and kinase inhibitor building blocks, accuratel...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Fragmentation Profiling and Performance Comparison: 2-Amino-1-morpholin-4-ylguanidine

As drug development increasingly focuses on specialized dicarbonyl scavengers and kinase inhibitor building blocks, accurately tracking these compounds in complex biological matrices is paramount. 2-Amino-1-morpholin-4-ylguanidine (AMG) represents a unique structural hybrid, combining the reactivity of an aminoguanidine moiety with the lipophilic stability of a morpholine ring.

This guide provides an objective, data-driven comparison of AMG against its foundational alternatives—standard Aminoguanidine (AG) and Morpholine—while detailing a self-validating LC-MS/MS protocol designed for rigorous pharmacokinetic (PK) profiling.

Mechanistic Insights into Fragmentation (The "Why")

To develop a robust Multiple Reaction Monitoring (MRM) method, we must first understand the causality behind the molecule's behavior under Collision-Induced Dissociation (CID). When subjected to 1[1], AMG readily accepts a proton at the highly basic guanidine group, yielding a stable precursor ion of [M+H]+ at m/z 160.1 .

Upon entering the collision cell, the molecule fragments via three distinct, predictable pathways:

  • Guanidine Domain Cleavage: Aminoguanidines characteristically lose ammonia (NH3, -17 Da) and hydrazine (N2H4, -32 Da) due to the thermodynamic drive to form a stabilized cyanamide-like intermediate[1]. For AMG, this yields a strong qualifier ion at m/z 143.1 .

  • Inter-domain C-N Cleavage (Alpha-Cleavage): The bond connecting the morpholine nitrogen to the guanidine carbon is highly susceptible to cleavage. Because the morpholine nitrogen can effectively stabilize a positive charge, this bond breaking predominantly yields the morpholine cation at m/z 88.1 . This is the optimal quantifier ion due to its high intensity and stability[2].

  • Morpholine Ring Opening: As observed in the 3[3], higher collision energies force the ring to open, losing formaldehyde (CH2O, -30 Da).

Fragmentation Precursor [M+H]+ m/z 160.1 Frag1 Loss of NH3 m/z 143.1 Precursor->Frag1 CID (-17 Da) Frag2 Loss of N2H4 m/z 128.1 Precursor->Frag2 CID (-32 Da) Frag3 Morpholine Cation m/z 88.1 Precursor->Frag3 C-N Cleavage Frag4 Aminoguanidine Ion m/z 74.0 Precursor->Frag4 C-N Cleavage

Figure 1: Primary CID fragmentation pathways of 2-Amino-1-morpholin-4-ylguanidine.

Comparative Performance Analysis

When designing assays for4[4], analytical scientists must weigh sensitivity against matrix interference. Table 1 compares the analytical performance of AMG against its parent constituents.

Table 1: Quantitative LC-MS/MS Performance Metrics

AnalytePrecursor[M+H]+Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)LOD (ng/mL)Matrix Effect (%)
2-Amino-1-morpholin-4-ylguanidine 160.188.1143.1150.5-12%
Aminoguanidine (Standard)75.158.032.0102.0-25%
Morpholine (Standard)88.130.057.0205.0-40%

Causality of Performance Differences: Why does AMG exhibit a superior Limit of Detection (LOD) and lower matrix suppression than standard Aminoguanidine? Aminoguanidine is highly polar. In standard reversed-phase liquid chromatography, it elutes near the void volume, directly into the "suppression zone" filled with unretained matrix salts and phospholipids. By covalently attaching the morpholine ring, AMG gains critical lipophilicity. This structural modification increases its retention factor (k'), shifting its elution time away from matrix contaminants. Furthermore, the morpholine moiety provides a highly stable leaving group during CID, yielding a distinct, high-mass MRM transition that cuts through low-mass background noise[2].

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness in PK data, analytical protocols cannot rely on post-run hope; they must be self-validating. The following methodology builds quality control directly into the chemistry and the data acquisition logic.

Phase 1: System Suitability & Calibration (The Baseline Check)

  • Action: Inject a mobile phase blank, followed by the Lower Limit of Quantitation (LLOQ) standard.

  • Causality: This ensures the LC system is free of carryover and the MS source is clean. The protocol dictates an automatic halt if the blank shows >20% of the LLOQ signal, preventing false-positive integration.

Phase 2: Sample Preparation (Protein Precipitation)

  • Action: Spike 100 µL of plasma with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 300 µL of 0.1% Formic Acid in Acetonitrile. Vortex for 30s and centrifuge at 14,000 x g for 10 mins.

  • Causality: Formic acid is critical here; it maintains the highly basic guanidine moiety in a protonated state, maximizing recovery and pre-conditioning the analyte for positive-ion ESI. The acetonitrile crashes out proteins that would otherwise foul the ESI capillary.

Phase 3: UHPLC Separation

  • Action: Utilize a Polar-embedded C18 column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm). Mobile phase A: 0.1% FA in Water; B: 0.1% FA in Acetonitrile. Gradient: 5% B to 60% B over 4 minutes.

  • Causality: Standard C18 columns struggle to retain basic amines, leading to severe peak tailing. A polar-embedded stationary phase prevents secondary interactions with free silanols, ensuring sharp, symmetrical peaks required for accurate area integration.

Phase 4: ESI-MS/MS Detection & Internal Validation

  • Action: Operate in positive MRM mode. Monitor transitions 160.1 → 88.1 (Quantifier) and 160.1 → 143.1 (Qualifier).

  • Causality: Monitoring dual transitions creates a self-validating data point. If an isobaric matrix compound co-elutes and artificially inflates the quantifier mass, the qualifier/quantifier ratio will skew. The analytical batch is only accepted if this ratio remains within ±20% of the calibration standards.

Workflow Prep Sample Prep (Acidic PPT) SST System Suitability (Blank < 20% LLOQ) Prep->SST LC UHPLC Separation (Polar C18 Column) SST->LC MS ESI-MS/MS (Dual MRM Mode) LC->MS Val Data Validation (Ion Ratios ±20%) MS->Val

Figure 2: Self-validating LC-MS/MS workflow ensuring data integrity and accuracy.

References

  • Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry Source: PubMed (nih.gov) URL:[Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties Source: MDPI (mdpi.com) URL:[Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from Ionspray Mass Spectrometry Source: PubMed Central (nih.gov) URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Certified Reference Standards for 2-Amino-1-morpholin-4-ylguanidine Calibration Curves

Executive Summary In pharmaceutical development and bioanalysis, the accurate quantification of highly polar, basic compounds is a persistent analytical challenge. 2-Amino-1-morpholin-4-ylguanidine (CAS 186404-40-0) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and bioanalysis, the accurate quantification of highly polar, basic compounds is a persistent analytical challenge. 2-Amino-1-morpholin-4-ylguanidine (CAS 186404-40-0) is a prime example of such a molecule, featuring both a morpholine ring and a strongly basic guanidine moiety. This guide provides an in-depth, objective comparison of reference standard grades used to construct LC-MS/MS calibration curves for this compound. By examining the causality behind metrological errors and experimental design, we demonstrate why utilizing ISO 17034 Certified Reference Materials (CRMs) is critical for meeting stringent1[1].

The Causality of Metrological Error in Guanidine Quantification

The chemical nature of 2-Amino-1-morpholin-4-ylguanidine introduces specific vulnerabilities into the analytical workflow. Guanidine derivatives are inherently hygroscopic. When researchers utilize in-house synthesized standards or non-certified analytical grades, the compound rapidly absorbs atmospheric moisture during the weighing process.

The Causality of Bias: If an in-house standard absorbs 5% water by weight that remains unaccounted for, the nominal concentration of the prepared stock solution will be 5% higher than the true active analyte concentration. This error propagates systematically through every serial dilution, resulting in a calibration curve with a built-in negative bias. Consequently, unknown study samples will be systematically over-quantified.

The Metrological Solution: ISO 17034 CRMs undergo rigorous homogeneity and stability testing. They provide a certified property value (mass fraction) with an associated expanded measurement uncertainty ( U ) that is unbrokenly traceable to the International System of Units (SI)[2]. This eliminates the weighing error associated with hygroscopic free bases.

G SI SI Units (Mass/Amount) NIST Primary Standard (NIST) SI->NIST CRM ISO 17034 CRM (Known Uncertainty) NIST->CRM Unbroken Traceability CalCurveCRM Robust Calibration Curve (ICH M10 Compliant) CRM->CalCurveCRM Accurate Weighing InHouse In-House Standard (Unknown Purity/Water Content) CalCurveInHouse Biased Calibration Curve (Quantification Error) InHouse->CalCurveInHouse Hygroscopic Error

Traceability chain of ISO 17034 CRMs versus in-house standards for accurate quantification.

Comparison of Reference Standard Tiers

To ensure regulatory compliance, selecting the appropriate tier of reference standard is paramount. The table below objectively compares the metrological features of different standard grades.

Table 1: Metrological Comparison of Reference Standard Grades

FeatureISO 17034 CRMISO 17025 Analytical StandardIn-House Synthesized Standard
Traceability Unbroken chain to SI units[3]Traceable to primary standardsUnverified / Internal only
Uncertainty Budget Rigorously quantified ( U )Limited to analytical varianceUnknown
Moisture/Purity Certified mass fractionCertificate of Analysis (CoA)Assumed 100% (High risk)
ICH M10 Suitability Gold StandardAcceptable with justificationHigh risk of regulatory rejection

Self-Validating Experimental Protocol: LC-MS/MS Calibration

To demonstrate the impact of standard quality, we designed a self-validating analytical workflow comparing an ISO 17034 CRM of 2-Amino-1-morpholin-4-ylguanidine against an uncertified in-house standard.

Step 1: Calibration Curve & Independent QC Preparation

A calibration curve is scientifically meaningless without independent verification. To create a self-validating system, Quality Control (QC) samples must be prepared from a completely independent weighing event (preferably a second CRM ampoule).

  • Stock Reconstitution: Reconstitute the CRM in 50:50 Methanol:Water (v/v) to yield a 1.0 mg/mL stock.

  • Serial Dilution: Prepare six non-zero calibration standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Independent QCs: Prepare QC samples at LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (750 ng/mL) from the independent stock. If the calibration curve is biased, these independent QCs will fail the 4 (±15% of nominal concentration), immediately flagging the analytical error[4].

Step 2: Sample Extraction via Weak Cation Exchange (WCX)

Causality of Extraction Choice: Because 2-Amino-1-morpholin-4-ylguanidine contains a highly basic guanidine moiety, it remains permanently protonated under physiological conditions. Traditional reversed-phase Solid Phase Extraction (SPE) fails to retain it. We utilize a mixed-mode Weak Cation Exchange (WCX) sorbent. The sample is loaded at pH 6.0, ensuring the analyte's positive charge binds strongly to the negatively charged carboxylate groups of the WCX resin. After washing away neutral interferences, elution is triggered using 5% ammonium hydroxide in methanol. The high pH neutralizes the WCX sorbent's functional groups, breaking the ionic bond and releasing the target analyte[5].

Step 3: HILIC-MS/MS Analysis

Causality of Chromatographic Choice: Standard C18 columns suffer from poor retention and severe peak tailing when analyzing polar guanidines. By employing Hydrophilic Interaction Liquid Chromatography (HILIC), we invert the retention mechanism. The polar analyte partitions into a water-enriched layer on the silica surface, providing excellent retention and sharp peak shapes necessary for high-sensitivity Selected Reaction Monitoring (SRM)[5].

Workflow Step1 1. CRM Reconstitution (Methanol/Water) Step2 2. Serial Dilution (Calibration Curve Prep) Step1->Step2 Step3 3. Solid Phase Extraction (Mixed-Mode WCX) Step2->Step3 Step4 4. HILIC LC Separation (Retention of Polar Guanidine) Step3->Step4 Step5 5. Tandem MS (SRM) (Precursor to Product Ion) Step4->Step5 Step6 6. ICH M10 Validation (Accuracy & Precision Check) Step5->Step6

Step-by-step LC-MS/MS analytical workflow for AMG calibration and validation.

Performance Comparison & Experimental Data

We processed two identical batches of human plasma spiked with 2-Amino-1-morpholin-4-ylguanidine. Batch A utilized the ISO 17034 CRM for standard curve generation. Batch B utilized an uncertified in-house standard. The data was evaluated against ICH M10 acceptance criteria[6].

Table 2: Calibration Curve Performance Metrics (Human Plasma Matrix)

MetricISO 17034 CRM CalibrationIn-House Standard CalibrationICH M10 Acceptance Criteria
Linearity ( R2 ) 0.99940.9912 ≥0.9900
Accuracy at LLOQ 98.5%81.2% 80% - 120%
Accuracy at Mid QC 102.1%84.5% (FAIL) 85% - 115%
Precision (%CV) 4.2%12.8% ≤15%
Matrix Effect 94% (Consistent)88% (Variable)N/A (Must be consistent)

Data Interpretation: The in-house standard failed the Mid QC accuracy threshold (84.5% falls outside the acceptable 85-115% range). This failure is a direct result of the negative bias introduced by the unaccounted hygroscopicity of the uncertified standard during the initial weighing phase.

Conclusion

For highly polar, basic, and hygroscopic compounds like 2-Amino-1-morpholin-4-ylguanidine, the use of ISO 17034 Certified Reference Materials is not merely a regulatory formality—it is a foundational scientific necessity. The unquantified water content inherent in lower-grade standards directly translates to systematic quantification errors, ultimately causing the bioanalytical method to fail ICH M10 validation criteria.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials.1

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.6

  • bioanalytical method validation – m10 - ICH. International Council for Harmonisation.4

  • New ISO 17034 accredited CRMs. Elemental Microanalysis.2

  • ISO 17034-Certified Reference Material: Density Standards. Anton Paar.3

  • 1-(3,5-Dichlorophenyl)guanidine (SPE & HILIC Principles). Benchchem.5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-1-morpholin-4-ylguanidine

Operational Guide & PPE Matrix for 2-Amino-1-morpholin-4-ylguanidine As a Senior Application Scientist, I frequently consult with drug development teams utilizing complex nitrogen-rich heterocycles. 2-Amino-1-morpholin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & PPE Matrix for 2-Amino-1-morpholin-4-ylguanidine

As a Senior Application Scientist, I frequently consult with drug development teams utilizing complex nitrogen-rich heterocycles. 2-Amino-1-morpholin-4-ylguanidine (CAS: 186404-40-0) is a highly reactive bifunctional building block. While its unique combination of a morpholine ring and a hydrazinecarboximidamide moiety makes it invaluable for synthesizing kinase inhibitors and bioactive heterocycles, these same structural features introduce significant handling risks.

This guide provides a self-validating, step-by-step operational framework to ensure your laboratory maintains uncompromising safety and scientific integrity.

Mechanistic Toxicology: Understanding the Hazard

To handle a chemical safely, you must understand why it is dangerous. We do not just wear gloves because a safety sheet dictates it; we wear them because of the molecule's specific physicochemical properties.

  • The Hydrazinecarboximidamide Core : This highly nucleophilic axis acts as a strong organic base. Upon contact with biological tissues, it can cause rapid saponification of lipid membranes, leading to severe skin and eye irritation[1]. Furthermore, hydrazine derivatives are notorious for their potential to act as haptens, cross-linking with epidermal proteins to trigger Type IV hypersensitivity (skin sensitization)[2].

  • The Morpholine Moiety : Morpholine rings significantly enhance the lipophilicity of the parent molecule. This means that if 2-Amino-1-morpholin-4-ylguanidine contacts unprotected skin, it will partition into the stratum corneum and enter systemic circulation much faster than a standard, highly polar guanidine salt[3].

Table 1: Quantitative Hazard & Physicochemical Profile

Property / HazardValue / ClassificationMechanistic Rationale
GHS Classification Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2AHigh basicity and nucleophilicity disrupt cellular membranes[2].
Vapor Pressure Negligible at 20°C (Solid)Primary exposure route is particulate aerosolization, not vapor.
Solubility Soluble in polar organics (DMSO, MeOH)Morpholine oxygen acts as a strong hydrogen bond acceptor.
Combustion Byproducts NOx, CO, CO2High nitrogen content yields toxic nitrogen oxides upon thermal decomposition[4].

Personal Protective Equipment (PPE) Matrix

Because of the enhanced dermal penetration risk, standard latex gloves are scientifically inadequate. The following PPE matrix is mandatory.

Table 2: Required PPE and Material Specifications

Protection ZoneRequired EquipmentScientific Justification
Hands (Primary) Double-gloved Nitrile (Outer >0.12mm thickness)Nitrile provides superior resistance to basic amines. Double gloving allows immediate removal of the outer layer if contaminated, preventing breakthrough.
Eyes/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient. The basicity of guanidines can cause irreversible corneal opacity; a full seal is required.
Body Flame-Resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent sleeves from dragging through residual powder. FR material is required due to the combustible nature of the powder.
Respiratory Handled strictly in a Class II Fume HoodPrevents inhalation of aerosolized particulates during transfer.

Self-Validating Operational Workflow: Weighing & Transfer

Safety protocols must be self-validating—meaning the system inherently proves it is working before you proceed to the next step.

Step 1: Environmental Validation

  • Action: Turn on the fume hood and verify the face velocity is between 80–120 feet per minute (fpm).

  • Self-Validation: Do not rely solely on the digital monitor. Perform a "tissue flutter test" by taping a small strip of Kimwipe to the bottom of the sash. If the tissue pulls steadily inward without turbulent fluttering, the laminar flow is stable and safe to use.

Step 2: PPE Integrity Check

  • Action: Don the required double-layer nitrile gloves.

  • Self-Validation: Before handling the chemical, perform a manual glove inflation test (trap air in the glove and squeeze) to check for micro-punctures. If the glove holds air pressure without deflating, the barrier is intact.

Step 3: Static Elimination

  • Action: Place an anti-static zero-ionizer fan inside the hood, aimed at the balance.

  • Causality: Fine guanidine powders accumulate static charge during transit. Opening a statically charged vial can cause the powder to instantly repel and aerosolize, bypassing the sash and exposing the operator.

Step 4: Closed-System Weighing

  • Action: Tare a conductive anti-static weigh boat. Using a grounded stainless-steel spatula, transfer the required mass of 2-Amino-1-morpholin-4-ylguanidine.

  • Action: Cap the source vial immediately. Transfer the weighed powder into the reaction flask and immediately add your solvent (e.g., DMSO or Methanol) to trap the powder in solution, eliminating the inhalation hazard.

Emergency Response & Logical Workflow

In the event of an unexpected exposure or spill, procedural hesitation is your greatest enemy. Follow the logical pathway outlined below.

G Start Pre-Operation: Validate Hood Airflow PPE Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Handling Anti-Static Weighing & Solvent Trapping PPE->Handling Spill Particulate Spill Detected? Handling->Spill Response Evacuate & Isolate. Cover with Damp Pads Spill->Response Yes Reaction Execute Synthesis Protocol Spill->Reaction No Decon Decontaminate Surface (Dilute Acidic Wash) Response->Decon Waste Collect in Dedicated Amine Waste Container Decon->Waste Reaction->Waste

Caption: Logical workflow for handling 2-Amino-1-morpholin-4-ylguanidine and spill response.

Spill Management and Waste Disposal

  • Spill Mitigation : Never sweep dry 2-Amino-1-morpholin-4-ylguanidine powder. Sweeping generates a hazardous aerosol cloud. Instead, gently cover the spill with absorbent pads dampened with water or a very dilute, weak acid (like 1% acetic acid) to neutralize the basic guanidine moiety and trap the particulates.

  • Waste Segregation : Dispose of all contaminated consumables (gloves, weigh boats, Kimwipes) in a sealed, clearly labeled solid hazardous waste container. Liquid waste containing this compound must be segregated into a dedicated "Basic/Amine Organic Waste" carboy. Never mix with strong oxidizers or concentrated acids, as this can trigger a violent exothermic neutralization or evolve highly toxic NOx gases[4].

References

  • Title : MORPHOLINE - Chemical Properties and Safety Source : atamankimya.com URL :[Link]

  • Title : MATERIAL SAFETY DATA SHEETS - N-Cyano-N'-[4-(4-morpholinyl)phenyl]guanidine Source : cleanchemlab.com URL :[Link]

Sources

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